2-(perfluoro-3-methylbutyl)ethyl acrylate
Description
The exact mass of the compound [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F11O2/c1-2-5(22)23-4-3-6(11,12)8(14,15)7(13,9(16,17)18)10(19,20)21/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXKXDSDYDRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379878 | |
| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86217-01-8 | |
| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate
An In-depth Technical Guide to the Synthesis of 2-(perfluoro-3-methylbutyl)ethyl Acrylate
This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for this compound. Designed for researchers and professionals in chemical synthesis and materials science, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key procedural choices. The synthesis is logically presented in two primary stages: the formation of the core fluorinated alcohol precursor, followed by its esterification to yield the target monomer.
Introduction: Significance and Synthetic Strategy
This compound is a specialty monomer of significant interest for the development of advanced fluoropolymers. The incorporation of the branched, bulky perfluoro-3-methylbutyl moiety, (CF3)2CF(CF2)2-, imparts unique properties to polymers, including exceptional chemical inertness, thermal stability, and pronounced hydrophobic and oleophobic characteristics. These attributes are highly sought after for applications in low-surface-energy coatings, advanced textiles, and specialty sealants.
The synthetic approach detailed herein is a bifurcated process designed for efficiency and control:
-
Synthesis of the Precursor Alcohol: A two-step process starting from a perfluoroalkyl iodide. First, a radical-initiated addition to ethylene builds the crucial ethyl spacer. This is followed by a robust conversion of the resulting iodo-intermediate into the essential alcohol, 2-(perfluoro-3-methylbutyl)ethanol.
-
Esterification to the Acrylate Monomer: The final step involves the efficient conversion of the fluorinated alcohol to its acrylate ester via reaction with acryloyl chloride. This method is chosen over classic Fischer esterification to ensure high conversion and avoid challenging equilibrium constraints often encountered with sterically hindered or electron-deficient alcohols.
Part I: Synthesis of the Fluorinated Alcohol Precursor
The cornerstone of the entire synthesis is the creation of the 2-(perfluoro-3-methylbutyl)ethanol intermediate. This is achieved through a reliable sequence involving radical addition followed by hydrolysis.
Logical Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the fluoroalcohol precursor.
Experimental Protocol 1: Synthesis of 2-(perfluoro-3-methylbutyl)ethyl Iodide
Principle: This reaction is a free-radical chain addition. A radical initiator (or thermal energy) homolytically cleaves the weak carbon-iodine bond of the perfluoroalkyl iodide, generating a highly electrophilic perfluoroalkyl radical. This radical readily adds across the electron-rich double bond of ethylene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the chain and forming the desired 1:1 adduct.[1]
Methodology:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is charged with perfluoro-3-methylbutyl iodide (1.0 eq.).
-
Degassing: The reactor is sealed and purged several times with nitrogen to remove oxygen, which can interfere with radical processes.
-
Ethylene Addition: The reactor is cooled, and ethylene gas is introduced until a pressure of 10-20 atm is reached.
-
Reaction Initiation: The reaction mixture is heated to 180-200 °C. At this temperature, the C-I bond can cleave thermally to initiate the reaction.[1] The reaction is maintained for 8-12 hours with vigorous stirring. The pressure will decrease as ethylene is consumed.
-
Workup: After cooling the reactor to room temperature, any excess ethylene is carefully vented. The crude liquid product is collected.
-
Purification: The crude product is purified by vacuum distillation to isolate the 2-(perfluoro-3-methylbutyl)ethyl iodide from unreacted starting material and any higher-order telomers.
Experimental Protocol 2: Conversion of Iodide to 2-(perfluoro-3-methylbutyl)ethanol
Principle: The conversion of the stable 2-(perfluoroalkyl)ethyl iodide to the corresponding alcohol requires harsh conditions. One of the most effective methods involves reaction with oleum (fuming sulfuric acid).[2] This process is believed to proceed through the formation of an intermediate sulfate ester, which is subsequently hydrolyzed upon aqueous workup.
Methodology:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser is charged with 20-30% fuming sulfuric acid (oleum, ~3.0 eq.). The setup should be in a well-ventilated fume hood.
-
Addition of Iodide: The 2-(perfluoro-3-methylbutyl)ethyl iodide (1.0 eq.) from the previous step is added dropwise to the oleum with vigorous stirring while maintaining the temperature below 40 °C using an ice bath.
-
Reaction: After the addition is complete, the mixture is heated to 80-90 °C and stirred for 3-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing via GC.
-
Quenching: The reaction mixture is cooled in an ice bath and then very slowly and carefully poured onto a large amount of crushed ice with stirring. Caution: This is a highly exothermic process.
-
Extraction: The resulting aqueous mixture is transferred to a separatory funnel. The lower, fluorinated layer is separated. The aqueous layer is extracted two more times with diethyl ether.
-
Workup: The initial fluorinated layer and the ether extracts are combined. The combined organic phase is washed sequentially with a saturated sodium bisulfite solution (to remove any residual iodine), water, and finally a saturated brine solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude alcohol is purified by vacuum distillation to yield pure 2-(perfluoro-3-methylbutyl)ethanol.
Part II: Esterification to the Final Monomer
The final stage of the synthesis is the esterification of the fluorinated alcohol. The use of acryloyl chloride is strongly recommended for this transformation due to its high reactivity, which drives the reaction to completion.
Logical Workflow: Esterification
Caption: Workflow for the esterification of the fluoroalcohol.
Experimental Protocol 3: Synthesis of this compound
Principle: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of acryloyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting alcohol and driving the reaction equilibrium toward the products.[3]
Methodology:
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: The flask is charged with 2-(perfluoro-3-methylbutyl)ethanol (1.0 eq.), triethylamine (1.2 eq.), and a small amount of a polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ). Anhydrous tetrahydrofuran (THF) or dichloromethane is added as the solvent.[4]
-
Addition of Acryloyl Chloride: The mixture is cooled to 0 °C in an ice bath. Acryloyl chloride (1.1 eq.) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup: The solid triethylammonium chloride is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with cold dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and saturated brine.
-
Final Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the polymerization inhibitor is added again. The solvent is carefully removed under reduced pressure using a rotary evaporator at low temperature (<30°C). The final product, this compound, is obtained as a clear liquid and should be stored refrigerated with an inhibitor. Further purification, if necessary, can be achieved by vacuum distillation over an inhibitor.
Part III: Purification and Analytical Characterization
Rigorous purification and characterization are paramount to validate the successful synthesis of the target monomer and ensure its suitability for polymerization.
Summary of Analytical Data
| Technique | Expected Result for this compound |
| Appearance | Colorless Liquid |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch), ~1740 (C=O ester stretch), ~1635 (C=C stretch), 1100-1300 (strong, broad C-F stretches) |
| ¹H NMR (CDCl₃) | δ ~6.4 (1H, dd), ~6.1 (1H, dd), ~5.9 (1H, dd) [vinyl protons]; ~4.4 (2H, t) [-OCH₂-]; ~2.6 (2H, m) [-CF₂CH₂-] |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~131 (CH₂=), ~128 (=CH-), ~60 (-OCH₂-), ~30 (t, -CF₂CH₂-), Perfluoroalkyl carbons (complex multiplets) |
| ¹⁹F NMR (CDCl₃) | δ ~ -75 (6F, d) [(CF₃)₂CF-], ~ -185 (1F, m) [(CF₃)₂CF-], ~ -120 to -130 (4F, m) [-CF-CF₂-CF₂-] |
In-depth Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a quick confirmation of the key functional groups. The disappearance of the broad O-H stretch from the starting alcohol and the appearance of the strong ester carbonyl (C=O) peak around 1740 cm⁻¹ are primary indicators of a successful reaction. The characteristic C=C double bond stretch of the acrylate group at ~1635 cm⁻¹ and the very strong, complex absorptions in the 1100-1300 cm⁻¹ region, typical for C-F bonds, will also be prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is definitive for the non-fluorinated portion of the molecule. The three vinyl protons will appear as distinct doublets of doublets between 5.8 and 6.5 ppm. The methylene group adjacent to the oxygen (-OCH₂-) will be a triplet around 4.4 ppm, while the methylene group adjacent to the CF₂ group (-CF₂CH₂-) will be a more complex multiplet (a triplet of triplets) further upfield, around 2.6 ppm, due to coupling with both the other CH₂ group and the adjacent CF₂ group.
-
¹⁹F NMR: This is the most crucial technique for confirming the structure of the fluorinated tail.[5] The spectrum will be complex but highly informative. Relative to a CFCl₃ standard, one would expect: a doublet around -75 ppm for the six equivalent fluorine atoms of the two terminal CF₃ groups (split by the single F on the adjacent carbon). A complex multiplet around -185 ppm for the single fluorine of the CF group. Two additional complex multiplets between -120 and -130 ppm for the two non-equivalent CF₂ groups.[6] The integration of these peaks should correspond to a 6:1:2:2 ratio.
-
Safety and Handling
-
Perfluoroalkyl Iodides: These compounds are generally stable but should be handled in a fume hood. They can be toxic and should not be inhaled or come into contact with skin.
-
Ethylene: Is a flammable gas and is handled under high pressure. All equipment must be appropriately rated, and the procedure must be conducted in an area designed for high-pressure reactions.
-
Oleum (Fuming Sulfuric Acid): Is extremely corrosive and reacts violently with water. It causes severe burns on contact. Must be handled with extreme care using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Acryloyl Chloride: Is highly toxic, corrosive, and a potent lachrymator (tear-inducing). It reacts violently with water and alcohols. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.
-
Acrylate Monomers: Acrylates can be skin sensitizers and irritants. They are also prone to spontaneous polymerization, which can be violent. They must always be stored with a polymerization inhibitor and kept refrigerated and away from light and heat sources.
References
- Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47(2), 199-217.
- Tordeux, M., et al. (1993). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. Journal of Fluorine Chemistry.
- Yi, W., & Cai, C. (2005). Radical Addition of Perfluoroalkyl Iodides to Alkenes and Alkynes Initiated by Sodium Dithionite in an Aqueous Solution. Journal of Fluorine Chemistry, 126(6), 937-941.
- CN103772150A - Perfluoroalkyl ethanol preparation method. (2014).
- Brace, N. O. (2000). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 105(2), 11-49.
- Ameduri, B., et al. (2003). Synthesis and Characterization of Fluorinated Telomers Containing Vinylidene Fluoride and Hexafluoropropene from 1,6-Diiodoperfluorohexane. Macromolecules, 36(20), 7884-7892.
- US4042638A - Process for preparing oligomers of hexafluoropropene. (1977).
- Brisdon, A. (n.d.). Multinuclear NMR Spectroscopy. Fluorine in Manchester, Alan Brisdon's Research Website.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Brace, N. O. (1996). 2-(Perfluoroalkyl)ethanols by Thermal Alkylation of Ambidentate Lactams with 2-(Perfluoroalkyl)-1-iodoalkanes, in the Presence of Added Water. The Journal of Organic Chemistry, 61(19), 6451-6458.
- EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols. (1986).
- Ulrich, A. S., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Magnetic Resonance in Chemistry, 46(3), 226-235.
- Mirkovic, J., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(9), 1354-1363.
- BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
- Wakselman, C., & Tordeux, M. (1984). Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. The Journal of Organic Chemistry, 49(23), 4419-4423.
- LibreTexts. (2021). 22.3.
- Reddit. (2024).
- Thermo Fisher Scientific. (n.d.).
- Atsumi, S., et al. (2009). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Applied Microbiology and Biotechnology, 85(3), 651-657.
- Toste, F. D., et al. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures.
- Studocu. (n.d.).
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(perfluoro-3-methylbutyl)ethyl acrylate
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and detailed characterization of 2-(perfluoro-3-methylbutyl)ethyl acrylate. Intended for researchers, scientists, and professionals in drug development and material science, this document elucidates the unique structural features imparted by the branched perfluoroalkyl chain and outlines a scientifically grounded, multi-step synthesis protocol. Furthermore, it details the expected spectroscopic signatures for structural verification using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The potential applications of this monomer, stemming from the distinct properties of fluorinated acrylates, are also discussed.
Introduction: The Significance of Branched Fluorinated Acrylates
Fluorinated polymers are renowned for their exceptional properties, including high thermal and chemical stability, low surface energy, and hydrophobicity.[1] These characteristics make them invaluable in a wide array of applications, from advanced coatings and textiles to biomedical devices.[2] Within the broader class of fluoropolymers, those derived from fluorinated acrylate monomers offer a versatile platform for tailoring material properties through copolymerization.[3]
The introduction of branching within the perfluoroalkyl chain, as in the case of this compound, is anticipated to further modulate the physicochemical properties of the resulting polymers. The presence of a methyl group on the perfluorobutyl chain can influence polymer morphology, solubility, and surface characteristics. This guide provides a detailed exploration of this specific, yet not widely documented, fluorinated acrylate monomer.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by three key functional components: the acrylate group, the ethyl linker, and the branched perfluoro-3-methylbutyl chain.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₇F₁₁O₂ |
| Molecular Weight | 382.14 g/mol |
| Physical Form | Expected to be a clear, colorless liquid |
| Boiling Point | Estimated to be in the range of 170-190 °C |
| Density | Predicted to be around 1.5 g/mL |
| Refractive Index | Estimated to be approximately 1.34 |
| Solubility | Likely soluble in fluorinated solvents and some common organic solvents like THF and ethyl acetate. |
Note: The physical properties are estimations based on structurally similar compounds and require experimental verification.
The presence of the perfluoroalkyl chain imparts a strong electron-withdrawing effect, influencing the reactivity of the acrylate double bond in polymerization reactions. The branching is expected to create a more sterically hindered environment compared to its linear counterpart, which could affect polymerization kinetics and the final polymer architecture.
Diagram of the Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Proposed Synthesis Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target acrylate monomer.
Synthesis of the Precursor Alcohol: 2-(perfluoro-3-methylbutyl)ethanol
The synthesis of the branched perfluoroalkyl ethanol is the most challenging step due to the need for controlled introduction of the methyl branch. A feasible approach involves the chain extension of a commercially available branched perfluoroalkyl iodide.
Step 1: Radical Addition of Perfluoro-2-iodopropane to Propene
The synthesis commences with the radical addition of perfluoro-2-iodopropane to propene. This reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides, is a well-established method for forming carbon-carbon bonds involving perfluoroalkyl iodides.[4] The perfluoroalkyl radical adds to the less substituted carbon of the double bond, leading to the formation of a secondary radical, which then abstracts an iodine atom from another molecule of perfluoro-2-iodopropane to propagate the chain.
Step 2: Radical Addition to Ethylene
The resulting 1-iodo-3-methylperfluorobutane can then undergo a second radical addition reaction, this time with ethylene.[4] This step extends the carbon chain by two methylene units, positioning the iodine atom at the terminus of the ethyl group.
Step 3: Hydrolysis to the Alcohol
The terminal iodide is then converted to the corresponding alcohol. This can be achieved through various methods, including reaction with a hydroxide source, often in a suitable solvent mixture to facilitate the reaction between the fluorinated substrate and the aqueous nucleophile.
Esterification to this compound
The final step is the esterification of the synthesized 2-(perfluoro-3-methylbutyl)ethanol with acryloyl chloride. This is a standard and highly efficient method for producing acrylate esters.[5][6] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[7]
Detailed Experimental Protocols
4.1. Protocol for the Synthesis of 2-(perfluoro-3-methylbutyl)ethanol
-
Materials: Perfluoro-2-iodopropane, propene, ethylene, azobisisobutyronitrile (AIBN), sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a high-pressure reactor, combine perfluoro-2-iodopropane and a suitable solvent.
-
Introduce propene gas into the reactor.
-
Add AIBN as a radical initiator.
-
Heat the reaction mixture under pressure, monitoring the reaction progress by GC-MS.
-
After completion, cool the reactor and vent any unreacted propene.
-
Purify the resulting 1-iodo-3-methylperfluorobutane by distillation.
-
In a similar high-pressure setup, react the purified 1-iodo-3-methylperfluorobutane with ethylene gas in the presence of AIBN.
-
Purify the resulting 2-(perfluoro-3-methylbutyl)ethyl iodide by distillation.
-
Hydrolyze the iodide by refluxing with an aqueous solution of sodium hydroxide in a suitable co-solvent.
-
Extract the product with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product, 2-(perfluoro-3-methylbutyl)ethanol, by vacuum distillation.
-
4.2. Protocol for the Synthesis of this compound
-
Materials: 2-(perfluoro-3-methylbutyl)ethanol, acryloyl chloride, triethylamine, anhydrous dichloromethane, sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2-(perfluoro-3-methylbutyl)ethanol and triethylamine in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of acryloyl chloride in anhydrous dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Wash the filtrate sequentially with dilute sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
-
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), and two methylene groups of the ethyl linker (likely between 4.0 and 4.5 ppm for the one adjacent to the oxygen and 2.5-3.0 ppm for the one adjacent to the perfluoroalkyl chain).
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the double bond carbons of the acrylate, the methylene carbons, and the carbons of the perfluoroalkyl chain, which will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: This is the most informative technique for characterizing the perfluoroalkyl chain.[8] Due to the chiral center at the 3-position of the perfluorobutyl chain, the geminal fluorine atoms on the adjacent CF₂ groups will be diastereotopic and are expected to exhibit complex splitting patterns, likely appearing as AB quartets.[9] The CF₃ groups will also show distinct signals. The predicted chemical shifts would be benchmarked against known values for similar branched perfluoroalkyl compounds.[10][11]
Mass Spectrometry (MS)
Electrospray ionization (ESI) or chemical ionization (CI) would be suitable methods for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure.[12] Characteristic fragmentation would involve the loss of the acrylate group and fragmentation of the perfluoroalkyl chain, with the stability of the resulting carbocations being influenced by the branching.[13]
Potential Applications
Given the properties of analogous fluorinated acrylates, this compound is a promising monomer for the synthesis of advanced polymers with applications in:
-
Low Surface Energy Coatings: The branched perfluoroalkyl side chains are expected to migrate to the polymer-air interface, creating highly hydrophobic and oleophobic surfaces.[3]
-
Biomedical Materials: The biocompatibility and chemical inertness of fluoropolymers make them suitable for use in medical devices and drug delivery systems.
-
Advanced Textiles: Imparting water and oil repellency to fabrics.
-
Optical Materials: Fluorinated polymers often have low refractive indices, making them useful in optical applications.
Conclusion
While not a commercially available monomer, this compound represents an intriguing target for the development of novel fluorinated materials. This guide has provided a comprehensive theoretical framework for its synthesis and characterization, based on established chemical principles. The proposed synthetic route offers a logical and feasible pathway for its preparation, and the detailed spectroscopic analysis provides a roadmap for its structural verification. The unique properties anticipated for polymers derived from this branched monomer warrant further investigation for a range of advanced applications.
References
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Ameduri, B. (2020). 30 Years of Fluorinated Polymers. Polymers, 12(12), 2957. [Link]
-
Park, J. H., Lee, Y., & Lee, B. K. (2021). Recent Advances in Fluorinated Polymers for Biomedical Applications. Polymers, 13(16), 2736. [Link]
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- Gladysz, J. A., & Jurisch, M. (2012). Introduction to Organometallic and Organofluorine Chemistry. In Modern Fluoroorganic Chemistry (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
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- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
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thermal properties of poly(2-(perfluoro-3-methylbutyl)ethyl acrylate)
An In-Depth Technical Guide to the Thermal Properties of Poly(2-(perfluoro-3-methylbutyl)ethyl acrylate)
Introduction
Poly(this compound) is a fluorinated acrylate polymer, a class of materials renowned for their unique combination of properties conferred by the presence of fluorine atoms. These properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, make them attractive for a range of specialized applications, from advanced coatings to biomedical devices and drug delivery systems.[1] Understanding the thermal characteristics of this specific polymer is paramount for its processing, application, and ensuring its performance and stability in various environments.
This technical guide provides a comprehensive overview of the core , including its glass transition temperature (Tg), melting behavior (or lack thereof), thermal decomposition profile (Td), and thermal conductivity. We will delve into the underlying molecular principles that govern these properties and provide detailed, field-proven experimental protocols for their characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this polymer's thermal behavior.
Synthesis and Molecular Structure: The Foundation of Thermal Properties
The thermal properties of a polymer are intrinsically linked to its molecular structure. Poly(this compound) is typically synthesized via free-radical polymerization of the this compound monomer. The resulting polymer possesses a flexible polyacrylate backbone with bulky, highly fluorinated side chains.
The key structural features influencing its thermal properties are:
-
The Polyacrylate Backbone: The inherent flexibility of the acrylate backbone contributes to a relatively low glass transition temperature compared to more rigid polymer backbones.
-
The Perfluorinated Side Chain: The -(CH₂)₂-(CF₂)₃-CF(CF₃)₂ side chain is the dominant factor. The high electronegativity and strength of the Carbon-Fluorine (C-F) bond impart significant thermal stability.[1] The bulkiness of this group will hinder chain mobility, which is expected to influence the glass transition temperature.
Glass Transition Temperature (Tg): The Onset of Mobility
The glass transition temperature is a critical thermal property for amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] This transition is not a true phase transition like melting but rather a change in the mobility of the polymer chains.
Fluorination also plays a significant role. A comparison between fluorinated (meth)acrylates and their non-fluorinated counterparts often reveals higher Tg values for the fluorinated versions.[1]
Table 1: Comparative Glass Transition Temperatures (Tg) of Various Polyacrylates
| Polymer | Alkyl/Fluoroalkyl Side Group | Typical Glass Transition Temperature (Tg) |
| Poly(methyl acrylate) (PMA) | Methyl | ~10°C |
| Poly(ethyl acrylate) (PEA) | Ethyl | -8°C to -24°C[2][4] |
| Poly(butyl acrylate) (PBA) | n-Butyl | ~-50°C[3] |
| Poly(fluoroacrylate)s (general) | Varies (with 6-7 fluorocarbons) | -23°C to 6.0°C[5] |
| Poly(methacrylate)s with highly fluorinated side chains | Varies | 120°C to 150°C[6] |
Given the bulky and fluorinated nature of the 2-(perfluoro-3-methylbutyl)ethyl side chain, it is anticipated that the Tg of the target polymer will be higher than that of simple poly(alkyl acrylates) like poly(ethyl acrylate) but may still be relatively low compared to fluorinated polymethacrylates. The branching in the perfluoroalkyl group could further influence chain packing and mobility.
Melting Temperature (Tm) and Crystallinity
The melting temperature is the temperature at which a crystalline or semi-crystalline polymer transitions to an amorphous, liquid state. Many polyacrylates, including their fluorinated derivatives, are amorphous and therefore do not exhibit a distinct melting point.[2][7]
The crystallinity of poly(fluoroacrylate)s is largely determined by the length of the perfluorinated side chain. Polymers with eight or more fluorinated carbons in the side chain can exhibit semi-crystalline behavior, whereas those with shorter side chains (six or seven fluorinated carbons) are typically amorphous.[5] The perfluoro-3-methylbutyl group in our target polymer contains a total of five perfluorinated carbons. Therefore, poly(this compound) is expected to be an amorphous polymer and, as such, will not have a defined melting temperature (Tm). Instead of melting, it will soften and gradually become a viscous liquid upon heating above its glass transition temperature.
Thermal Stability and Decomposition (Td)
The thermal stability of a polymer refers to its ability to resist bond cleavage and degradation at elevated temperatures. Fluoropolymers are renowned for their exceptional thermal stability due to the high bond energy of the C-F bond.[1]
The thermal decomposition of polyacrylates in an inert atmosphere typically involves complex reactions, including chain scission and side-chain reactions, which can lead to the formation of monomers, alcohols, and other volatile products.[8][9] For fluorinated polyacrylates, thermal degradation can also yield the corresponding monomer, dimers, trimers, and alcohols.[10]
While specific decomposition data for poly(this compound) is not available, it is expected to exhibit high thermal stability, with an onset of decomposition likely occurring at temperatures well above 300°C in an inert atmosphere. The decomposition profile may show multiple stages corresponding to different degradation pathways.
Table 2: Decomposition Characteristics of Related Acrylate Polymers
| Polymer | Onset of Decomposition (Tonset) in Inert Atmosphere | Major Decomposition Products |
| Poly(ethyl acrylate) (PEA) | ~300°C[2] | Carbon dioxide, ethylene, ethyl alcohol[2] |
| Poly(methyl methacrylate) (PMMA) | ~300°C[2] | Methyl methacrylate monomer[2] |
| Fluorinated Polyacrylates (general) | Generally > 300°C | Monomer, dimer, saturated diester, trimer, corresponding alcohol[10] |
Thermal Conductivity
Thermal conductivity is a measure of a material's ability to conduct heat. Fluoropolymers, as a class of materials, are known to be poor thermal conductors and are often used as insulators.[11] Their low thermal conductivity is attributed to the molecular structure which is not efficient at transferring thermal energy.
The thermal conductivity of poly(this compound) is expected to be low, likely in the range of other common fluoropolymers.
Table 3: Thermal Conductivity of Selected Fluoropolymers
| Fluoropolymer | Approximate Thermal Conductivity (W/m·K) |
| Polytetrafluoroethylene (PTFE) | ~0.25[11] |
| Perfluoroalkoxy Alkane (PFA) | ~0.20[11] |
| Polyvinylidene Fluoride (PVDF) | ~0.20[11] |
| Ethylene Chlorotrifluoroethylene (ECTFE) | ~0.15[11] |
This property is particularly relevant in applications where thermal management is critical. For instance, in medical devices that may come into contact with the body or undergo sterilization processes, the insulating nature of this polymer would need to be considered.
Experimental Protocols for Thermal Analysis
To obtain reliable and reproducible data on the , standardized experimental protocols are essential. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Tg Determination
Objective: To determine the glass transition temperature (Tg) of the polymer.
Causality Behind Experimental Choices:
-
Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan to ensure uniform heat transfer and prevent any loss of volatile components.
-
Heating and Cooling Cycles: A heat-cool-heat cycle is employed. The first heating scan is used to erase the polymer's previous thermal history (e.g., from processing or storage). The cooling scan provides a controlled thermal history. The Tg is determined from the second heating scan to ensure the measured value is an intrinsic property of the material.[2]
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative degradation of the polymer during the analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate: Hold the sample at a temperature well below the expected Tg (e.g., -50°C) for 5 minutes to ensure thermal equilibrium.
-
First Heating Scan: Heat the sample from -50°C to a temperature above the expected Tg but below the decomposition temperature (e.g., 150°C) at a constant rate of 10°C/min.
-
Isothermal Hold: Hold the sample at 150°C for 5 minutes.
-
Cooling Scan: Cool the sample from 150°C back to -50°C at a rate of 10°C/min.
-
Isothermal Hold: Hold the sample at -50°C for 5 minutes.
-
Second Heating Scan: Heat the sample from -50°C to 150°C at a rate of 10°C/min.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.
-
The Tg is determined as the midpoint of this transition.
-
Diagram of DSC Experimental Workflow:
Caption: Workflow for DSC analysis to determine the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of the polymer.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The analysis is conducted under a nitrogen atmosphere to study the intrinsic thermal decomposition of the polymer without the influence of oxidation.
-
Heating Rate: A controlled, constant heating rate ensures that the decomposition occurs reproducibly and allows for the determination of the onset temperature of degradation.
-
Data Output: The TGA curve (weight % vs. temperature) provides a clear visual representation of the thermal stability, while the derivative curve (DTG) helps to identify the temperatures of maximum decomposition rates for multi-step degradation processes.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with dry nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate: Hold the sample at a temperature slightly above ambient (e.g., 30°C) for a few minutes to allow the balance to stabilize.
-
Heating Scan: Heat the sample from 30°C to a high temperature (e.g., 600°C) at a constant rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition for each degradation step.
-
Diagram of TGA Experimental Workflow:
Caption: Workflow for TGA to determine thermal stability and decomposition profile.
Relevance in Drug Development and Biomedical Applications
The are highly relevant for its potential use in drug development and biomedical applications.
-
Sterilization: The high thermal stability of the polymer is advantageous for sterilization processes that involve elevated temperatures, such as autoclaving. Knowing the precise decomposition temperature is crucial to ensure the polymer's integrity is not compromised.
-
Processing: For applications such as coatings for medical devices or matrices for controlled drug release, the glass transition temperature will dictate the processing conditions (e.g., for film formation or extrusion) and the mechanical properties of the final product at physiological temperatures.
-
Stability and Shelf-life: The thermal stability is also a key indicator of the long-term stability and shelf-life of any device or formulation incorporating this polymer.
Conclusion
Poly(this compound) is a polymer with a unique set of thermal properties derived from its fluorinated side chains. It is expected to be an amorphous material with a glass transition temperature influenced by its bulky side group, and it will not exhibit a melting point. Its high fluorine content suggests excellent thermal stability, with decomposition occurring at elevated temperatures. Like other fluoropolymers, it is anticipated to be a poor thermal conductor.
A thorough understanding and precise measurement of these properties, using the standardized protocols outlined in this guide, are essential for unlocking the full potential of this material in demanding applications, particularly in the fields of materials science, and drug development.
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Unique Difference in Transition Temperature of Two Similar Fluorinated Side Chain Polymers Forming HexaticSmectic phase: Poly{2-(Perfluorooctyl) Ethyl Acrylate} and Poly{2-(Perfluorooctyl) Ethyl Vinyl Ether} - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Molecular Weight of 2-(perfluoro-3-methylbutyl)ethyl Acrylate
Introduction
In the fields of polymer science, materials engineering, and advanced drug delivery systems, fluorinated acrylate monomers are a cornerstone for developing high-performance materials. Their unique properties, including hydrophobicity, chemical inertness, and low surface energy, are directly attributable to their specific molecular composition. The compound 2-(perfluoro-3-methylbutyl)ethyl acrylate is one such monomer, valued for its potential in creating specialized polymers and surface coatings.
A precise understanding of a monomer's molecular weight is a fundamental prerequisite for any meaningful research and development. It is the bedrock upon which stoichiometric calculations for polymerization, characterization of resulting polymers, and formulation development are built. This guide provides a comprehensive, first-principles approach to determining the molecular weight of this compound, designed for researchers, chemists, and drug development professionals who require both the methodology and the validated result for their work.
Decoding the Molecular Structure and Formula
The first critical step in calculating molecular weight is to establish the precise molecular formula from the compound's IUPAC name. This process involves a systematic deconstruction of the name into its constituent functional groups.
The name "this compound" can be broken down as follows:
-
Acrylate: This defines the core functional group, an ester of acrylic acid, with the structure CH₂=CH-C(=O)O-.
-
Ethyl: An ethyl group (-CH₂-CH₂-) serves as a linker, attached to the ester's oxygen atom.
-
2-(...) : This indicates that the substituent group is attached to the second carbon of the ethyl linker.
-
Perfluoro-3-methylbutyl: This describes the substituent.
-
A "butyl" chain has a four-carbon backbone.
-
"3-methyl" indicates a methyl group branching off the third carbon of that butyl chain.
-
"Perfluoro" signifies that all hydrogen atoms on this branched alkyl group have been replaced by fluorine atoms. The resulting structure is -CF₂-CF₂-CF(CF₃)-CF₃.
-
Assembling these components logically yields the final molecular structure.
Caption: Logical assembly of the final molecule from its named components.
From this definitive structure, we can enumerate the atoms of each element to determine the molecular formula:
-
Carbon (C): 3 (acrylate) + 2 (ethyl) + 5 (perfluoro-3-methylbutyl) = 10
-
Hydrogen (H): 3 (acrylate) + 4 (ethyl) = 7
-
Fluorine (F): 2 + 2 + 1 + 3 (from CF₃ branch) + 3 = 11
-
Oxygen (O): 2 (acrylate) = 2
Thus, the molecular formula for this compound is C₁₀H₇F₁₁O₂ .
Protocol for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following protocol outlines a self-validating method using standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
Step 1: Itemize Constituent Elements and Atom Counts
The initial step is to list the elements and the number of atoms of each, as derived from the molecular formula C₁₀H₇F₁₁O₂.
Step 2: Assign Standard Atomic Weights
Next, assign the internationally accepted standard atomic weight for each element. It is crucial to use authoritative sources for these values to ensure accuracy.
Step 3: Compute the Total Mass Contribution of Each Element
Multiply the atom count of each element by its standard atomic weight to find its total contribution to the overall molecular weight.
Step 4: Summation for Final Molecular Weight
The final molecular weight is the sum of the total mass contributions calculated in the previous step.
The entire calculation is consolidated in the table below for clarity and verification.
| Element | Symbol | Atom Count (from C₁₀H₇F₁₁O₂) | Standard Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 10 | 12.011[1][2][3] | 120.110 |
| Hydrogen | H | 7 | 1.008[4][5][6] | 7.056 |
| Fluorine | F | 11 | 18.998[7][8][9][10] | 208.978 |
| Oxygen | O | 2 | 15.999[11][12][13][14] | 31.998 |
| Total | 368.142 |
Conclusion and Data Summary
Through a systematic deconstruction of the IUPAC name and application of standard atomic weights, the molecular weight of this compound has been rigorously determined.
Summary of Findings:
-
Molecular Formula: C₁₀H₇F₁₁O₂
-
Calculated Molecular Weight: 368.142 g/mol
This value is indispensable for professionals in research and drug development. It enables the precise calculation of molar quantities for reaction stoichiometry, facilitates the accurate interpretation of analytical data from techniques such as mass spectrometry and gel permeation chromatography (GPC), and ensures consistency in the preparation of formulations and polymer-based materials. The methodology outlined herein provides a transparent and verifiable framework for determining this critical chemical property.
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Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. [Link]
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Methodological & Application
Application Notes & Protocols: Surface Modification Using 2-(perfluoro-3-methylbutyl)ethyl acrylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(perfluoro-3-methylbutyl)ethyl acrylate for advanced surface modification. The protocols herein detail the creation of low-energy, superhydrophobic, and oleophobic surfaces critical for applications ranging from biomedical devices to microfluidics and advanced materials. This guide emphasizes the fundamental principles, step-by-step experimental procedures, and robust characterization techniques required to achieve and validate high-performance surface coatings.
Foundational Principles: The Rationale for Fluorination
The primary objective of modifying a surface with this compound is to dramatically lower its surface free energy. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with high surface energy are readily wetted by liquids, whereas low-energy surfaces are liquid-repellent.[1]
The exceptional performance of this compound stems from the unique properties of its perfluorinated side chains. The high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond create a side chain that is both chemically inert and exhibits extremely weak intermolecular forces (van der Waals forces). When polymerized onto a surface, these fluorinated side chains preferentially orient themselves at the polymer-air interface, creating a dense, stable, and exceptionally low-energy surface.[2][3] This modification results in surfaces that are not only hydrophobic (water-repellent) but often superhydrophobic and oleophobic (oil-repellent).[1][4]
A surface is generally classified as superhydrophobic when it exhibits a static water contact angle (WCA) greater than 150° and a low sliding angle (or contact angle hysteresis) of less than 10°.[5][6] This "Lotus effect" is typically achieved by combining low-energy surface chemistry with micro- or nano-scale roughness.[1][5]
Experimental Workflows & Protocols
Overall Experimental Workflow
The successful modification of a substrate involves a multi-step process that ensures cleanliness, proper activation, uniform polymer grafting, and subsequent validation. Each step is critical for the final performance and durability of the coating.
Caption: High-level workflow for surface modification.
Protocol 1: Substrate Preparation and Activation
Rationale: The adhesion and uniform formation of the polymer layer are critically dependent on the cleanliness and chemical reactivity of the substrate. This protocol details methods for cleaning common substrates like glass or silicon wafers.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
-
Plasma cleaner or Piranha solution (use with extreme caution)
Procedure:
-
Initial Cleaning:
-
Place substrates in a beaker.
-
Add acetone and sonicate for 15 minutes.
-
Decant acetone, replace with isopropanol, and sonicate for another 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place in an oven at 110°C for at least 30 minutes to remove residual moisture.
-
-
Surface Activation (Choose one):
-
(a) Oxygen Plasma Treatment (Recommended): Place the cleaned, dry substrates in a plasma cleaner. Treat with oxygen plasma for 3-5 minutes. This process removes organic contaminants and generates hydroxyl (-OH) groups on the surface, which can serve as anchor points for polymerization.[7]
-
(b) Piranha Solution (Extreme Caution Required): In a designated fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Submerge the substrates in the solution for 30-60 minutes. This is an extremely corrosive and exothermic mixture. Rinse extensively with DI water and dry with nitrogen.
-
Protocol 2: Free-Radical Graft Polymerization
Rationale: This protocol utilizes a free-radical initiator to polymerize the this compound monomer directly onto the activated substrate surface. The choice of solvent is critical to ensure solubility of the monomer and initiator.[8]
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Anhydrous toluene or a suitable fluorinated solvent
-
Activated substrates
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Prepare Polymerization Solution:
-
In the reaction vessel, prepare a 5-10% (w/v) solution of the this compound monomer in the chosen solvent.
-
Add the AIBN initiator. A typical molar ratio of monomer to initiator is 100:1.
-
-
Deoxygenate:
-
The presence of oxygen can inhibit free-radical polymerization. Deoxygenate the solution by bubbling argon or nitrogen gas through it for 20-30 minutes.
-
-
Initiate Polymerization:
-
Submerge the activated substrates in the deoxygenated monomer solution.
-
Heat the sealed reaction vessel to 60-70°C in an oil bath to initiate the polymerization.[9] The reaction time can vary from 2 to 24 hours depending on the desired polymer brush thickness.
-
-
Post-Polymerization Rinsing:
-
After the reaction, remove the substrates and rinse them thoroughly with fresh solvent (e.g., toluene, followed by acetone) to remove any unreacted monomer and non-grafted polymer.
-
-
Drying and Curing:
-
Dry the coated substrates with a stream of nitrogen.
-
For optimal surface properties and adhesion, anneal (cure) the substrates in an oven at 120°C for 1 hour. This thermal treatment allows the fluorinated side chains to migrate and self-organize at the surface, minimizing the surface energy.[3]
-
Characterization and Validation
Rationale: Rigorous characterization is essential to confirm the success of the surface modification. The following techniques provide a comprehensive assessment of the chemical and physical properties of the new surface.
Contact Angle Goniometry
This is the primary and most direct method to evaluate the hydrophobicity and oleophobicity of the modified surface.[5]
Protocol:
-
Place the modified substrate on the goniometer stage.
-
Dispense a small droplet (typically 5 µL) of DI water onto the surface.
-
Measure the static contact angle.
-
Repeat the measurement with a low surface tension liquid, such as hexadecane, to assess oleophobicity.
-
To measure contact angle hysteresis, slowly add volume to the droplet (advancing angle) and then remove it (receding angle). The difference is the hysteresis.[6]
| Substrate | Coating | Water Contact Angle (WCA) | Hexadecane Contact Angle | Expected Hysteresis |
| Unmodified Glass | None | ~30-40° | <10° | >30° |
| Modified Glass | Poly(2-P3MBA) | >150° | ~60-75° | <10° |
| Unmodified Silicon | Native Oxide | ~40-50° | <10° | >30° |
| Modified Silicon | Poly(2-P3MBA) | >150° | ~60-75° | <10° |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition of the top few nanometers of the surface, confirming the presence of the fluorinated coating.
Expected Results:
-
A successful coating will show a strong fluorine (F 1s) peak at approximately 689 eV.
-
The carbon (C 1s) spectrum will be complex, showing peaks corresponding to C-C/C-H bonds (~285 eV), C-O bonds (~286.5 eV), and, most importantly, various C-F bonds (CF, CF₂, CF₃) at higher binding energies (291-294 eV).
-
The signal from the underlying substrate (e.g., Si 2p for silicon wafers) should be significantly attenuated.
Caption: Decision logic for XPS data interpretation.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. While the goal is often a chemically uniform coating, AFM can reveal how the polymerization process has affected the surface roughness, which is a key factor in achieving superhydrophobicity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete polymerization. 2. Insufficient surface activation. 3. Contamination of substrate or reagents. | 1. Increase polymerization time or initiator concentration. 2. Re-evaluate activation protocol (e.g., longer plasma time). 3. Use fresh, high-purity solvents and monomers. |
| High Contact Angle Hysteresis (>20°) | 1. Non-uniform or patchy polymer coating. 2. Contamination after coating. 3. Insufficient thermal curing. | 1. Optimize polymerization conditions for uniformity. 2. Ensure clean handling and storage post-modification. 3. Increase curing time or temperature as per protocol. |
| Poor Adhesion / Delamination | 1. Inadequate substrate cleaning/activation. 2. Chemical incompatibility. | 1. Implement a more rigorous cleaning protocol (e.g., Piranha etch). 2. Ensure the substrate material can be activated for grafting. |
Applications in Drug Development and Research
The unique properties of surfaces modified with this compound are highly advantageous in several areas:
-
Anti-Biofouling Surfaces: The low surface energy and hydrophobicity can significantly reduce the non-specific adsorption of proteins, cells, and bacteria, which is critical for medical implants, biosensors, and diagnostic devices.[10]
-
Microfluidics: In "lab-on-a-chip" devices, superhydrophobic channels can enable frictionless transport of aqueous droplets, precise sample handling, and prevent cross-contamination.[7]
-
Drug Delivery: Coating nanoparticles or microparticles can modify their interaction with biological media, potentially improving circulation times and controlling drug release kinetics.
References
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MDPI. (2021). Superhydrophobic Surface. Encyclopedia MDPI. [Link]
-
Biolin Scientific. (2026). What are Superhydrophobic Surfaces?. [Link]
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González-Pérez, G., & Lugao, A. (2017). Influence of pH to Increase Grafting Degree into Fluoropolymers. Open Journal of Polymer Chemistry, 7, 43-56. [Link]
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Law, K.-Y. (2022). Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. MDPI. [Link]
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ACS Publications. (1995). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Macromolecules. [Link]
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Cambridge University Press & Assessment. (2018). Characterization of superhydrophobic surfaces for drag reduction in turbulent flow. Journal of Fluid Mechanics. [Link]
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MDPI. (2019). Surface Engineering of Fluoropolymer Films via the Attachment of Crown Ether Derivatives Based on the Combination of Radiation-Induced Graft Polymerization and the Kabachnik–Fields Reaction. [Link]
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Ye, Q., Zhao, W., et al. (2017). Grafting Binary PEG and Fluoropolymer Brushes from Mix-Biomimic Initiator as “Ambiguous” Surfaces for Antibiofouling. Semantic Scholar. [Link]
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Preprints.org. (2023). Fabrication and Characterization of Durable Superhydrophobic and Superoleophobic Surfaces on Stainless Steel Mesh Substrates. [Link]
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ACS Publications. (2013). Poly(acrylic acid)-Grafted Fluoropolymer Films for Highly Sensitive Fluorescent Bioassays. ACS Applied Materials & Interfaces. [Link]
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AIP Publishing. (2009). Formation of surface-grafted polymeric amphiphilic coatings comprising ethylene glycol and fluorinated groups and. [Link]
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Russian Chemical Bulletin. (2020). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. [Link]
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Royal Society of Chemistry. (2021). Selective fluorination of the surface of polymeric materials after stereolithography 3D printing. [Link]
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ResearchGate. (2025). Fluorinated Poly(meth)acrylate: Synthesis and properties. [Link]
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ResearchGate. (2025). Fluorinated acrylic polymers: Surface properties and XPS investigations. [Link]
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Royal Society of Chemistry. (2016). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. [Link]
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eScholarship. (2018). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. [Link]
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Chemical Engineering Transactions. (2009). FLUORINATED POLY(ACRYLATES): INFLUENCE OF FLUORINATED CHAIN LENGTH AND HYDROCARBON SPACER ON SURFACE PROPERTIES. [Link]
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ResearchGate. (2025). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. [Link]
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The Versatile Role of 2-(Perfluorohexyl)ethyl Methacrylate in Modern Material Science: A Guide to Application and Protocol
Abstract
This technical guide provides an in-depth exploration of 2-(perfluorohexyl)ethyl methacrylate (PFHEMA), a fluorinated monomer pivotal to the advancement of modern material science. We delve into the synthesis of PFHEMA-containing polymers and detail their application in creating high-performance surfaces with tailored functionalities. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed protocols for polymerization, surface coating, and biocompatibility assessment. Our focus is on the practical application of PFHEMA in developing hydrophobic and oleophobic coatings, superhydrophobic surfaces, and biocompatible materials for biomedical devices, thereby bridging the gap between theoretical knowledge and tangible experimental execution.
Introduction: The Unique Attributes of a Fluorinated Monomer
2-(Perfluorohexyl)ethyl methacrylate (PFHEMA), also known by the trade name Zonyl-TM, is a specialty monomer characterized by a C6 perfluoroalkyl chain linked to a methacrylate group.[1] This unique molecular architecture imparts a suite of desirable properties to polymers, including exceptionally low surface energy, high hydrophobicity and oleophobicity, and excellent chemical and thermal stability.[2] These characteristics make PFHEMA a valuable component in the formulation of advanced coatings, adhesives, textiles, and increasingly, in the sophisticated realm of biomedical devices.[1] The methacrylate functionality allows for its incorporation into a wide range of polymer structures through various polymerization techniques, enabling the precise tuning of material properties.[2]
Key Properties of PFHEMA:
| Property | Value | Reference |
| Molecular Formula | C12H9F13O2 | [3] |
| CAS Number | 2144-53-8 | [3] |
| Appearance | Colorless semi-transparent liquid | [2] |
| Purity | ≥98.0% | [2] |
| Storage Temperature | 2 - 8 °C | [2] |
Polymer Synthesis: Harnessing Controlled Radical Polymerization
The synthesis of well-defined polymers containing PFHEMA is crucial for achieving predictable and reproducible material performance. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over molecular weight, architecture, and functionality.
RAFT Polymerization of PFHEMA-co-NVP for Amphiphilic Block Copolymers
Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are of significant interest for applications ranging from drug delivery to surface modification. This protocol details the synthesis of a diblock copolymer of PFHEMA and N-vinylpyrrolidone (NVP) via RAFT polymerization.
Experimental Protocol:
-
Reagents:
-
2-(perfluorohexyl)ethyl methacrylate (PFHEMA)
-
N-vinylpyrrolidone (NVP)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve CPADB (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol) in anisole (e.g., 5 mL).
-
Add PFHEMA (e.g., 5 mmol) to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C to initiate the polymerization of the first block.
-
Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion for the first block is achieved (typically >90%), cool the reaction mixture.
-
Introduce a degassed solution of NVP (e.g., 10 mmol) in anisole to the reaction flask via a cannula.
-
Re-subject the mixture to a single freeze-pump-thaw cycle.
-
Return the flask to the 70°C oil bath to polymerize the second block.
-
After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the resulting polymer in a large excess of a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum to a constant weight.[4]
-
Characterization: The resulting block copolymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the composition of the blocks.
Application in High-Performance Coatings
The low surface energy imparted by the perfluoroalkyl chains of PFHEMA makes it an ideal monomer for creating hydrophobic and oleophobic surfaces. These coatings find applications in self-cleaning surfaces, stain-resistant textiles, and anti-graffiti coatings.
Fabrication of Hydrophobic and Oleophobic Textile Coatings
This protocol describes a simple dip-coating method to apply a PFHEMA-containing copolymer onto a textile substrate to render it water and oil repellent.
Experimental Protocol:
-
Polymer Synthesis: Synthesize a random copolymer of PFHEMA and a suitable comonomer (e.g., methyl methacrylate, MMA) via free-radical polymerization.[3]
-
Dissolve PFHEMA and MMA in a suitable solvent (e.g., ethyl acetate).
-
Add a radical initiator (e.g., AIBN).
-
Deoxygenate the solution and heat to initiate polymerization.
-
Precipitate and dry the resulting copolymer.
-
-
Coating Procedure:
-
Prepare a dilute solution (e.g., 1-5 wt%) of the synthesized PFHEMA-co-MMA polymer in a volatile solvent (e.g., acetone).
-
Clean the textile substrate (e.g., cotton fabric) by washing with detergent and water, followed by rinsing with deionized water and drying completely.
-
Immerse the textile into the polymer solution for a set duration (e.g., 30 minutes) to ensure complete wetting.[5]
-
Withdraw the textile from the solution at a constant, slow speed to ensure a uniform coating.
-
Hang the coated textile in a fume hood to allow the solvent to evaporate.
-
Cure the coated textile in an oven at a temperature below the fabric's degradation point (e.g., 100°C for 1 hour) to enhance the adhesion of the polymer coating.
-
Characterization: The performance of the coating is evaluated by measuring the static water and oil (e.g., hexadecane) contact angles using a goniometer, in accordance with ASTM D5946.[6][7] A high contact angle indicates successful hydrophobic and oleophobic modification.
Engineering Superhydrophobic Surfaces
Superhydrophobic surfaces, characterized by water contact angles exceeding 150°, exhibit remarkable properties such as self-cleaning and anti-icing. A common strategy to achieve superhydrophobicity is to create a hierarchical surface roughness and then modify it with a low-surface-energy material like a PFHEMA-based polymer.
Protocol for Creating a Superhydrophobic Surface using PFHEMA and Silica Nanoparticles
This protocol outlines a two-step process to fabricate a robust superhydrophobic surface on a glass slide.
Experimental Protocol:
-
Preparation of a Rough Surface:
-
Disperse silica nanoparticles (e.g., 10-20 nm diameter) in a solvent like ethanol through sonication to create a stable suspension (e.g., 1 wt%).
-
Clean a glass slide thoroughly with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ), followed by rinsing with deionized water and drying.
-
Dip-coat the cleaned glass slide in the silica nanoparticle suspension and withdraw it slowly.
-
Allow the solvent to evaporate, leaving a rough layer of silica nanoparticles on the surface.
-
-
Hydrophobic Modification:
-
Prepare a dilute solution (e.g., 0.5 wt%) of a PFHEMA homopolymer in a fluorinated solvent.
-
Dip-coat the nanoparticle-coated glass slide into the PFHEMA solution.
-
Slowly withdraw the slide and allow it to dry in a fume hood.
-
Cure the coated slide in an oven at 120°C for 30 minutes to ensure strong adhesion of the polymer to the nanoparticles.
-
Characterization: The superhydrophobicity of the surface is confirmed by measuring the water contact angle and the sliding angle. A contact angle greater than 150° and a sliding angle less than 10° indicate the successful fabrication of a self-cleaning surface.[8][9]
Biomedical Applications: A Frontier for Fluoropolymers
The chemical inertness and low surface energy of PFHEMA-based polymers make them attractive candidates for various biomedical applications, including anti-fouling coatings for medical implants and drug delivery vehicles.[1] However, for any material to be used in a biomedical context, its biocompatibility must be rigorously assessed.
In Vitro Cytotoxicity Testing of PFHEMA-Coated Surfaces (ISO 10993-5)
This protocol provides a general guideline for assessing the in vitro cytotoxicity of a PFHEMA-coated material using an elution test method, as described in the ISO 10993-5 standard.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare PFHEMA-coated samples (e.g., polymer-coated glass coverslips) and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinyl chloride).
-
Sterilize all samples using a suitable method (e.g., ethylene oxide or gamma irradiation).
-
-
Extraction:
-
Place the test and control samples in separate sterile containers with a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a specified surface area to volume ratio (e.g., 3 cm²/mL).[11]
-
Incubate the containers at 37°C for 24-72 hours to allow any potential leachables to diffuse into the medium.
-
-
Cell Culture and Exposure:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach near-confluency.
-
Remove the existing culture medium and replace it with the extracts from the test and control samples.
-
Incubate the cells with the extracts at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours.[12]
-
-
Evaluation of Cytotoxicity:
-
Assess cell viability using a quantitative method such as the MTT assay. This involves adding MTT reagent to the wells, incubating, and then measuring the absorbance of the resulting formazan product, which is proportional to the number of viable cells.[13]
-
Alternatively, perform a qualitative assessment by observing the cell morphology under a microscope for signs of cell lysis, rounding, or detachment.
-
A reduction in cell viability of more than 30% compared to the negative control is generally considered a cytotoxic effect.[12]
-
Diagrams
Caption: Workflow for RAFT polymerization of PFHEMA and NVP.
Caption: Process for creating a superhydrophobic surface.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
2-(Perfluorohexyl)ethyl methacrylate is a uniquely versatile monomer that continues to drive innovation across multiple fields of material science. Its incorporation into polymers through controlled polymerization techniques allows for the rational design of materials with exceptional surface properties and functionalities. The protocols detailed in this guide provide a practical framework for researchers to explore the potential of PFHEMA in creating advanced hydrophobic and oleophobic coatings, superhydrophobic surfaces, and biocompatible materials. As the demand for high-performance and specialized materials grows, the role of PFHEMA is set to expand, promising further advancements in coatings, textiles, and biomedical engineering.
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ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
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Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]
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ASTM International. ASTM D8597-23, Standard Test Method for Surface Wettability of Coatings, Substrates, and Pigments by Contact Angle Measurement Using Portable Goniometers. [Link]
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Royal Society of Chemistry. One-step coating of fluoro-containing silica nanoparticles for universal generation of surface superhydrophobicity. [Link]
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MDPI. A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 2-(Perfluorohexyl)ethyl Methacrylate in Modern Material Science. [Link]
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Wiley Online Library. Simple and Effective One-Pot Synthesis of (Meth)Acrylic Block Copolymers Through Atom Transfer Radical Polymerization. [Link]
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Scientific Research Publishing. Development of Coatings Marine Antifouling Based on Perfluorinated Surfactants Synthesis and Physicochemical Study. [Link]
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ResearchGate. A simple method for the fabrication of silica-based superhydrophobic surfaces. [Link]
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Frontiers. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]
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ACS Publications. The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane-Methacrylates. [Link]
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MDPI. A Facile Method to Prepare Superhydrophobic Coatings for Various Substrates. [Link]
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ResearchGate. Silicone‐based biomaterials for biomedical applications: Antimicrobial strategies and 3D printing technologies. [Link]
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National Center for Biotechnology Information. Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application. [Link]
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SSRN. Construction of multifunctional superhydrophobic cotton fabric by two-step dip-coating method. [Link]
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Indian Academy of Sciences. Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and conventional free radical polymerization. [Link]
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Defense Technical Information Center. Determination of Contact Angle and Surface Tension of Nanomaterial Solutions by Optical Contact Angle System. [Link]
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ETH Zurich Research Collection. Atom transfer radical polymerization. [Link]
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National Center for Biotechnology Information. Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications. [Link]
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National Taiwan University of Science and Technology. Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. [Link]
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National Center for Biotechnology Information. RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. [Link]
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Semantic Scholar. RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for Solid Electrolyte Batteries. [Link]
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Arizona State University. Synthesis of PEG and Quaternary Ammonium Grafted Silicone Copolymers as Nanoemulsifiers. [Link]
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MDPI. Dip-Coating Approach to Fabricate Durable PDMS/STA/SiO2 Superhydrophobic Polyester Fabrics. [Link]
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MDPI. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. [Link]
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Topic: Development of Superhydrophobic Coatings Using Fluoroalkyl Acrylates
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Introduction: Engineering Surfaces that Repel Water
Inspired by natural phenomena like the lotus leaf, which remains clean and dry even in muddy waters, the field of superhydrophobic surfaces has grown significantly.[1][2] A surface is deemed superhydrophobic when it exhibits extreme water repellency, characterized by a static water contact angle (WCA) exceeding 150° and a very low sliding angle (SA) or contact angle hysteresis (CAH), typically below 10°.[2][3] This "Lotus Effect" allows water droplets to roll off the surface easily, picking up contaminants along the way, leading to a self-cleaning property.[1]
The creation of such a surface is not achieved by a single property but by the synergistic combination of two fundamental principles:
-
Low Surface Energy: The surface chemistry must be inherently non-wetting.
-
Hierarchical Roughness: The surface must possess a specific micro- and nano-scale topography.[3][4][5]
This dual requirement is best explained by the Cassie-Baxter model, where the hierarchical structure traps a layer of air between the surface and the water droplet.[1] This composite interface (solid-air-liquid) minimizes the contact between the water and the solid surface, leading to the observed high contact angles and droplet mobility.[6]
Fluoroalkyl acrylates are exceptionally well-suited for this application. The perfluoroalkyl (Rf) chains are responsible for creating an extremely low surface energy, a critical first step in achieving superhydrophobicity.[7][8] By polymerizing these monomers, often with other comonomers, we can create a durable binder that anchors this low-energy chemistry to a substrate.[8][9] This guide provides detailed protocols for the synthesis of a fluoroalkyl acrylate copolymer and its application in fabricating robust, superhydrophobic coatings.
PART 1: Synthesis of Fluoroalkyl Acrylate Copolymer
The foundation of a durable superhydrophobic coating is a well-designed polymer that provides low surface energy and adheres strongly to the substrate and any integrated nanoparticles. Here, we describe the synthesis of a copolymer using a fluoroalkyl acrylate monomer and a standard acrylate monomer via free-radical polymerization.
Materials & Equipment
Reagents:
-
Fluoroalkyl Acrylate Monomer (e.g., 1H,1H,2H,2H-Perfluorooctyl acrylate)
-
Co-monomer (e.g., Methyl methacrylate, Butyl acrylate)[10]
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Xylene, Butyl acetate)[10]
-
Nitrogen (Inert gas)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Nitrogen inlet/outlet
-
Glassware for handling and transfer
Synthesis Protocol: Free-Radical Solution Polymerization
This protocol details a standard solution polymerization technique to create the functional copolymer.
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and nitrogen inlet. Place it on the magnetic stirrer/hotplate.
-
Inert Atmosphere: Purge the entire system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle, positive nitrogen flow throughout the reaction.
-
Reagent Addition: To the flask, add the solvent (e.g., 100 mL Xylene), the fluoroalkyl acrylate monomer (e.g., 0.1 mol), and the co-monomer (e.g., 0.1 mol). Begin stirring to ensure a homogeneous solution.
-
Initiation: Gently heat the solution to the reaction temperature (typically 65-75°C for AIBN). Once the temperature is stable, dissolve the initiator (AIBN, ~1-2 mol% of total monomers) in a small amount of the solvent and add it to the reaction flask.[11]
-
Polymerization: Maintain the reaction at temperature under a nitrogen atmosphere for 6-12 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Reaction Quench & Recovery: After the reaction period, cool the flask to room temperature. The resulting polymer solution can be used directly for coating formulations or the polymer can be precipitated by pouring the solution into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Caption: Synthesis of Fluoroalkyl Acrylate Copolymer.
PART 2: Fabrication of Superhydrophobic Coatings
With the functional polymer synthesized, the next step is to create the hierarchical surface roughness required for superhydrophobicity. This is typically achieved by incorporating micro- or nano-particles into the polymer matrix before application.
Materials & Equipment
Reagents:
-
Synthesized Fluoroalkyl Acrylate Copolymer solution
-
Hydrophobic nanoparticles (e.g., fumed silica, SiO₂, TiO₂)[12][13][14][15]
-
Solvent for dilution (if necessary, same as polymerization solvent)
-
Substrate (e.g., glass slides, aluminum panels, stainless steel mesh)[4][16]
Equipment:
-
Ultrasonic bath or probe sonicator
-
Oven or hotplate for curing
-
Substrate cleaning supplies (e.g., ethanol, acetone, deionized water)
Coating Fabrication Protocol
This protocol describes a versatile spray-coating method.
-
Substrate Preparation: Thoroughly clean the substrate to ensure proper adhesion. This typically involves sequential sonication in acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen or in an oven.[4] For some substrates, a pre-etching step may be required to create an initial micro-roughness.[4]
-
Formulation of Coating Dispersion:
-
In a glass vial, add the synthesized polymer solution.
-
Add the hydrophobic nanoparticles (e.g., 1-5 wt% relative to the polymer).
-
Disperse the nanoparticles in the polymer solution using an ultrasonic bath for 30-60 minutes until a uniform dispersion is achieved. The sonication step is critical to break down agglomerates and ensure a homogeneous coating.
-
-
Coating Application (Spraying):
-
Curing: Transfer the coated substrate to an oven. Cure at a temperature appropriate for the specific polymer and substrate (e.g., 80-120°C) for 1-2 hours to evaporate the solvent and solidify the coating.
Caption: Workflow for Superhydrophobic Coating Fabrication.
PART 3: Characterization and Durability Assessment
A coating can only be classified as superhydrophobic if it meets specific performance criteria, which must be validated through rigorous testing. Durability is a key challenge and a critical factor for practical applications.[12][20]
Wettability Analysis
The primary characterization involves measuring the interaction of water with the surface.
-
Static Water Contact Angle (WCA): Use a contact angle goniometer to place a water droplet (typically 5-10 µL) on the surface and measure the angle. An angle >150° is required.[1]
-
Contact Angle Hysteresis (CAH) & Sliding Angle (SA): CAH is the difference between the advancing and receding contact angles, which are measured as the droplet volume is increased and then decreased.[3] Alternatively, the SA is the angle to which the surface must be tilted for the droplet to roll off.[2][3] A value <10° is desired for both metrics.
Surface Morphology
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography. The images should confirm the presence of a hierarchical, dual-scale roughness created by the nanoparticles embedded in the polymer matrix.
Durability Assessment Protocols
The robustness of the coating is evaluated by subjecting it to mechanical and chemical stresses that simulate real-world conditions.[17][20][21]
| Durability Test | Protocol | Success Criteria |
| Sandpaper Abrasion | A 100g weight is placed on the coated surface, which is then dragged across a sheet of fine-grit sandpaper (e.g., 400-1000 grit) for a set distance (e.g., 1 meter).[12][14] | WCA remains >150° and SA <10° after the test. |
| Tape Peeling | A strip of high-adhesion tape (e.g., 3M Scotch tape) is firmly applied to the coating and then rapidly peeled off at a 90° angle. This is repeated for a set number of cycles (e.g., 30 times).[12][13] | No significant delamination of the coating; superhydrophobicity is retained. |
| Water Impact/Jet | The surface is exposed to a continuous stream or jet of water from a specified height and flow rate for an extended period (e.g., 60 minutes).[12] | The coating maintains its water repellency without physical degradation. |
| Chemical Stability | The coated substrate is immersed in solutions of varying pH (e.g., HCl at pH 2, NaOH at pH 12) and high salt concentration (e.g., 3.5 wt% NaCl) for several days.[5][17] | WCA and SA values show minimal change after immersion and drying. |
| UV Durability | The coating is exposed to a high-intensity UV lamp for an extended period (e.g., 10 days) to simulate sun exposure.[12][17] | The coating does not yellow or degrade, and its superhydrophobic properties are maintained. |
Self-Cleaning Test
The practical benefit of superhydrophobicity is demonstrated by its self-cleaning ability.
-
Place the coated substrate at a slight tilt angle (e.g., 5-10°).
-
Sprinkle a contaminant (e.g., sand, chalk dust) onto the surface.
-
Gently dispense water droplets onto the upper edge of the surface.
-
Observe as the rolling droplets pick up the contaminant particles, leaving a clean path.[12]
References
-
Superhydrophobic Surface. Encyclopedia MDPI. [Link]
-
Preparation of Durable Superhydrophobic Coatings Based on Discrete Adhesives. MDPI. [Link]
-
What are Superhydrophobic Surfaces?. Biolin Scientific. [Link]
-
Assessing durability of superhydrophobic surfaces. Emerald Publishing. [Link]
-
Low Surface Energy Perfluorooctyalkyl Acrylate Copolymers for Surface Modification of PET. ResearchGate. [Link]
-
Durable Superhydrophobic Coatings. TechConnect Briefs. [Link]
-
Preparation of a superhydrophobic surface by mixed inorganic-organic coating. AIP Publishing. [Link]
-
Durability of superhydrophobic surfaces – the biggest obstacle towards real life applications. Biolin Scientific. [Link]
-
Characterization of superhydrophobic surfaces for drag reduction in turbulent flow. Cambridge University Press & Assessment. [Link]
-
One-step sprayable durable superhydrophobic coatings based on discrete epoxy binders: fabrication and performance. PMC. [Link]
-
Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles. MDPI. [Link]
-
Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. MDPI. [Link]
-
Preparation and properties of a strong and durable composite superhydrophobic coating. Digest Journal of Nanomaterials and Biostructures. [Link]
-
Surface Reconstruction of Fluoropolymers in Liquid Media. PMC. [Link]
-
Fabrication and Characterization of Durable Superhydrophobic and Superoleophobic Surfaces on Stainless Steel Mesh Substrates. Preprints.org. [Link]
-
One-step preparation of transparent superhydrophobic coatings using atmospheric arc discharge. AIP Publishing. [Link]
-
Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. MDPI. [Link]
-
Fluoroalkyl Acrylate Polymers and Their Applications. Royal Society of Chemistry. [Link]
-
Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. [Link]
- CN105542608A - Fluoroalkyl modified acrylate-containing low-surface energy, drag reduction and fouling prevention coating and preparation method thereof.
-
One-step rapid synthesis of robust superhydrophobic surfaces through acrylate crosslinking/polymerization. ResearchGate. [Link]
-
Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. ACS Publications. [Link]
-
Formation of Superhydrophobic Coatings Based on Dispersion Compositions of Hexyl Methacrylate Copolymers with Glycidyl Methacrylate and Silica Nanoparticles. PMC. [Link]
-
Synthesis of fluorinated acrylate polymer and preparation and properties of antifouling coating. ResearchGate. [Link]
- US4365049A - Fluoroalkyl acrylate copolymer and composition containing the same.
-
Fluorine Based Superhydrophobic Coatings. MDPI. [Link]
-
Facile Fabrication of Superhydrophobic Surface from Fluorinated POSS Acrylate Copolymer via One-Step Breath Figure Method and Its Anti-Corrosion Property. PMC. [Link]
-
Fluoropolymers for Coating Applications. Specialty Chemicals Magazine. [Link]
-
Preparation of Superhydrophobic Coating from Fluorine-Containing Acrylate Polymer and Polysiloxane with Nano-SiO2. ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Characterization of superhydrophobic surfaces for drag reduction in turbulent flow | Journal of Fluid Mechanics | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN105542608A - Fluoroalkyl modified acrylate-containing low-surface energy, drag reduction and fouling prevention coating and preparation method thereof - Google Patents [patents.google.com]
- 11. US4365049A - Fluoroalkyl acrylate copolymer and composition containing the same - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. briefs.techconnect.org [briefs.techconnect.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. One-step sprayable durable superhydrophobic coatings based on discrete epoxy binders: fabrication and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. emerald.com [emerald.com]
Troubleshooting & Optimization
mitigating side reactions in the synthesis of fluorinated polymers
Welcome to the Fluorinated Polymer Synthesis Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to move beyond standard textbook definitions and address the specific, often frustrating "gremlins" that plague fluoropolymer synthesis: uncontrolled branching, regio-irregularities, and the dreaded discoloration caused by dehydrofluorination.
The chemistry of fluorine is unique due to the high electronegativity and small Van der Waals radius of the fluorine atom. These properties, while desirable in the final material, create specific kinetic traps during synthesis. This guide treats your reaction flask as a system to be debugged.
Module 1: The "Defect" Dashboard
Status: Analyzing Common Failure Modes
Before optimizing, we must identify which side reaction is compromising your material. Use this decision matrix to diagnose your issue.
Symptom 1: Loss of Crystallinity & Ferroelectricity (in PVDF)
-
Diagnosis: Head-to-Head (H-H) Defects.
-
The Mechanism: In Vinylidene Fluoride (VDF) polymerization, the propagating radical (
) should attack the methylene tail ( ) of the incoming monomer. However, due to the high reactivity of the radical, it occasionally attacks the fluorinated head ( ). This creates a "Head-to-Head" defect ( ), which introduces steric bulk and disrupts the crystal lattice essential for piezoelectric properties. -
The Fix: Lower the Temperature.
-
Standard Free Radical Polymerization (FRP) at >70°C yields ~5-6% defects.
-
Protocol Shift: Switch to Low-Temperature Photoredox Polymerization . Operating at -40°C to 0°C can suppress defects to <2% by kinetically favoring the lower-energy Head-to-Tail addition pathway [1].[1]
-
Symptom 2: Discoloration (Yellowing/Browning)
-
Diagnosis: Dehydrofluorination (DHF). [2]
-
The Mechanism: Fluoropolymers are susceptible to base-catalyzed elimination of Hydrogen Fluoride (HF). Even weak bases (amines, residual initiator fragments) can abstract a proton beta to a fluorine atom. This creates a double bond (
). As these accumulate and conjugate, the polymer absorbs blue light, appearing yellow or brown. -
The Fix: Strict pH & Thermal Control.
Symptom 3: Insoluble Gels / High PDI
-
Diagnosis: Intermolecular Chain Transfer to Polymer.
-
The Mechanism: The highly electrophilic nature of fluorinated radicals makes them prone to abstracting hydrogen atoms from existing polymer backbones. This creates a mid-chain radical, leading to long-chain branching and eventually crosslinked gels.
-
The Fix: Iodine Transfer Polymerization (ITP). [5][6][7]
-
Use perfluoroalkyl iodides (e.g.,
) as Chain Transfer Agents (CTAs). The weak C-I bond acts as a reversible "cap," keeping radical concentration low and minimizing transfer events [2].
-
Module 2: Visualizing the Pathways
To understand how to intervene, you must visualize the competition between propagation and side reactions.
Diagram 1: The Dehydrofluorination Trap
This diagram illustrates how a stable fluoropolymer degrades into a discolored, crosslinked material in the presence of base.
Caption: Mechanism of base-induced dehydrofluorination leading to discoloration (conjugation) and gelation.
Module 3: Troubleshooting FAQs
Q: I am synthesizing Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) via RAFT, but the molecular weight distribution is broad (>1.5). Why? A: This is likely a solubility issue leading to poor control. Fluorinated segments are often solvophobic to standard organic solvents.
-
The Fix: Use 2-trifluoromethyl-2-propanol as your solvent.[8][9]
-
Why: This fluorinated alcohol acts as a "hybrid" solvent. It solubilizes both the fluorinated monomer and the growing polymer chain, preventing precipitation of the active chain ends. It also suppresses transesterification side reactions that can occur with non-fluorinated alcohols [3].
Q: My PVDF synthesis using standard initiators (KPS/APS) always results in a lower melting point than commercial samples. Is this a purity issue? A: It is likely a microstructural issue (Regio-defects).
-
Explanation: Commercial PVDF is often optimized to minimize Head-to-Head (H-H) defects. Standard radical polymerization at 70-80°C introduces ~5% H-H defects. These defects act like internal plasticizers, disrupting the crystal lattice and lowering the melting point (
). -
Action: Switch to Iodine Transfer Polymerization (ITP) or lower the temperature. A reduction in defects from 5% to 2% can increase crystallinity significantly [4].
Q: Can I use ATRP for fluorinated monomers? A: Yes, but "halogen exchange" is a risk.
-
Risk: The C-F bond is generally stable, but the C-Br chain end required for ATRP can be unstable in the presence of fluorinated side chains due to electronic effects.
-
Protocol: Use Photo-ATRP with
and .[8][9] Light mediation allows for lower temperatures and lower catalyst loading (ppm levels), which minimizes side reactions like catalytic chain transfer [3].
Module 4: The "Self-Validating" Protocol
Protocol: Photo-Controlled ATRP of Semi-Fluorinated Methacrylates Objective: Synthesize well-defined PTFEMA with narrow dispersity (Đ < 1.[9]15) and zero discoloration.
The Logic: We use light to drive the reaction (Photo-ATRP), allowing room temperature synthesis. This eliminates thermal elimination of HF. We use a specific fluorinated solvent to ensure homogeneity.[8]
Materials Checklist:
-
Monomer: 2,2,2-Trifluoroethyl methacrylate (TFEMA) (Filtered through basic alumina to remove inhibitor).
-
Solvent: 2-trifluoromethyl-2-propanol (Critical for solubility).[8][9]
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Catalyst:
/ (Ligand). -
Light Source: UV LED (
nm) or Visible Blue LED (depending on catalyst sensitivity).
Step-by-Step Workflow:
-
Stock Solution Prep:
-
Prepare a stock solution of
(0.02 equiv) and (0.12 equiv) in the solvent. Note: Premixing ensures complex formation.
-
-
Charge the Reactor:
-
In a Schlenk flask, add TFEMA (50 equiv), EBiB (1 equiv), and the solvent (50% v/v relative to monomer).
-
Add the Catalyst Stock solution.
-
-
Deoxygenation (The Critical Step):
-
Perform 3-4 freeze-pump-thaw cycles .
-
Why? Oxygen is a radical scavenger. In fluorinated systems, peroxy radicals formed by
capture are stable and will permanently terminate chains, leading to "dead" low-MW oligomers.
-
-
Irradiation:
-
Place the flask under the LED source at ambient temperature (25°C).
-
Validation: The solution should turn light green (active Cu(I)/Cu(II) equilibrium). If it turns brown/yellow, you have dehydrofluorination (check for base impurities) or oxidation.
-
-
Purification:
-
Pass the polymer solution through a neutral alumina column (removes Cu catalyst).
-
Precipitate into cold hexanes.
-
Data Comparison Table: Standard vs. Optimized Protocol
| Parameter | Standard Radical (FRP) | Optimized Photo-ATRP |
| Temperature | 70°C - 90°C | 25°C (Ambient) |
| Dispersity (Đ) | 2.0 - 3.5 | 1.05 - 1.15 |
| Defect Rate | High (Branching/H-H) | Low (Linear/Regio-regular) |
| Appearance | Often Yellowish | Colorless / White |
| End-Group Fidelity | < 50% (Dead chains) | > 90% (Living chains) |
References
-
Controlled Synthesis of Ultralow-Defect Poly(vinylidene fluoride) via Organocatalyzed Low-Temperature Polymerization. Source: Journal of the American Chemical Society (JACS), 2023. URL:[Link]
-
Kinetic and mechanistic aspects of the iodine transfer copolymerization of vinylidene fluoride. Source: Polymer Chemistry (RSC), 2014. URL:[Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Source: Journal of the American Chemical Society (JACS), 2017. URL:[Link][8]
-
Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination. Source: Journal of Materials Chemistry (RSC), 2012. URL:[Link]
Sources
- 1. Controlled Synthesis of Ultralow-Defect Poly(vinylidene fluoride) via Organocatalyzed Low-Temperature Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination of P(VDF-co-CTFE) and its curing for high performance rubber applications - 西安交通大学 [scholar.xjtu.edu.cn]
- 4. Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination of P(VDF-co-CTFE) and its curing for high performance rubber applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic Monte Carlo Simulation Based Detailed Understanding of the Transfer Processes in Semi-Batch Iodine Transfer Emulsion Polymerizations of Vinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and mechanistic aspects of the iodine transfer copolymerization of vinylidene fluoride with 2,3,3,3-tetrafluoro-1-propene and functionalization into ω-hydroxy fluorinated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]
selection of inhibitors for acrylate polymerization
Topic: Selection and Management of Inhibitors for Acrylate Polymerization Role: Senior Application Scientist, Polymer Chemistry Division
Welcome to the Technical Support Center
Current Status: Operational Subject: Acrylate/Methacrylate Stabilization & Inhibitor Troubleshooting
Hello. I am Dr. Aris, your Senior Application Scientist. If you are reading this, you are likely dealing with the high reactivity of acrylate monomers.[1][2] Whether you are scaling up a synthesis or simply trying to prevent your storage tank from turning into a solid block of gel, understanding the mechanism of inhibition is as critical as the inhibitor itself.
In my years of troubleshooting industrial polymerizations, 90% of "unexpected" gelation events stem from a misunderstanding of one specific variable: Dissolved Oxygen.
This guide is not a generic list. It is a causal analysis of why your inhibitors work, why they fail, and how to select the right tool for your specific thermal or atmospheric condition.
Module 1: The Inhibitor Selection Matrix
Do not choose an inhibitor based solely on cost or availability. You must match the inhibitor to your process environment (Aerobic vs. Anaerobic) and phase (Storage vs. Reaction/Distillation).
Comparative Technical Data
| Inhibitor | Common Name | Type | Primary Application | Key Constraint | |
| MEHQ | 4-Methoxyphenol | Phenolic | Mandatory | Storage & Transport | Ineffective in nitrogen-purged systems. |
| PTZ | Phenothiazine | Anaerobic | Synergistic | Distillation & High Temp | Causes discoloration (green/black). Hard to remove. |
| HQ | Hydroquinone | Phenolic | Mandatory | Older Storage Systems | High color formation; largely replaced by MEHQ. |
| TEMPO | 4-Hydroxy-TEMPO | Nitroxide | None | High-Efficiency Process | Expensive; can alter reaction kinetics if not removed. |
| TBC | t-Butylcatechol | Phenolic | Mandatory | Styrenics/Methacrylates | May complex with metal ions causing color. |
Decision Logic: Which Inhibitor Do I Need?
Use this logic flow to determine the correct stabilizer for your immediate step.
Figure 1: Decision tree for selecting the appropriate inhibitor based on operational phase and oxygen availability.
Module 2: The Oxygen Paradox (Critical Theory)
This is the most frequent point of failure. You must understand that MEHQ is not the inhibitor. The inhibitor is the co-system of MEHQ plus Oxygen.
The Mechanism
-
Initiation: Heat or light creates a carbon-centered radical on the monomer (
). -
Oxygen Trap: Dissolved
reacts with immediately to form a Peroxy radical ( ). -
Inhibition: MEHQ reacts with the
to form a stable phenol radical, stopping the chain.
The Failure Mode: If you purge your storage tank with Nitrogen to "protect" the chemical, you remove the Oxygen. Without Oxygen, the
Figure 2: The "Oxygen Paradox." Note how the Carbon Radical (
Module 3: Troubleshooting & FAQs
Q1: I am distilling an acrylate monomer under vacuum. The pot gelled even though I added MEHQ. Why? Diagnosis: Oxygen Starvation. Explanation: Vacuum distillation removes dissolved oxygen. As explained in Module 2, MEHQ is useless without oxygen. Solution:
-
Air Sparging: You must bleed a small stream of dry air (or lean air, 5%
) into the pot via a capillary during distillation to keep the MEHQ active. -
Switch Inhibitors: If you cannot introduce air, you must use an anaerobic inhibitor like Phenothiazine (PTZ) or Cupferron Al for the distillation step.
Q2: My monomer has turned brown/yellow in storage. Is it compromised? Diagnosis: Inhibitor Oxidation (likely Hydroquinone). Explanation: Older grades of acrylates stabilized with Hydroquinone (HQ) often oxidize to form quinones, which are highly colored. Action: Check the refractive index and run a mini-polymerization test. If the monomer polymerizes correctly, the color is cosmetic. However, for optical applications, you must distill the monomer to remove the colored impurities. Switch to MEHQ-stabilized grades to prevent this in the future.
Q3: What is "Popcorn" polymerization and why do I see cauliflower-like solids in my vapor line? Diagnosis: Vapor Phase Polymerization. Explanation: Inhibitors like MEHQ and PTZ are non-volatile. They stay in the liquid phase. The monomer vapor that condenses on the cool roof of a tank or in a vapor line contains zero inhibitor . This "pure" monomer can auto-polymerize, forming insoluble, cross-linked "popcorn" seeds that can fall back into the tank and trigger a general runaway. Solution:
-
Temperature Control: Keep the tank roof heated (traced) to prevent condensation.
-
Spray Systems: Recirculate inhibited liquid monomer to spray the headspace/walls.
Module 4: Inhibitor Removal Protocols
Before polymerization, you often need to remove the inhibitor to ensure consistent reaction kinetics.[4][5]
Method A: Inhibitor Removal Column (Recommended for Lab Scale)
Best for: 10mL to 500mL volumes. Removes MEHQ/HQ/TBC.
-
Preparation: Purchase a pre-packed column containing inhibitor-remover alumina (proprietary blends available from Sigma/Merck) or pack a glass column with activated basic alumina.
-
Loading: Pour the monomer directly into the column. No solvent is usually required if the monomer is liquid.
-
Elution: Allow gravity flow or apply slight positive pressure (
). -
Collection: Discard the first few drops (wetting volume). Collect the monomer in a chilled flask.
-
Validation: The monomer is now unstable. Use immediately (within 1 hour) or store at -20°C.
Method B: Caustic Wash (Scale-Up)
Best for: >1 Liter volumes. Removes Phenolics.[6]
WARNING: Do not use this method for hydrolytically unstable monomers (e.g., acid chlorides, anhydrides).
-
Wash 1: In a separatory funnel, combine Monomer and 5% NaOH solution (1:1 ratio). Shake gently. The phenolic inhibitor forms a water-soluble sodium salt.
-
Separation: Drain the aqueous (bottom) layer.[5] The aqueous layer will likely be colored (yellow/brown) due to the extracted inhibitor salt.
-
Wash 2 & 3: Repeat NaOH wash until the aqueous layer is clear.
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) or distilled water to remove excess base.
-
Drying: Dry the monomer over Anhydrous Magnesium Sulfate (
) for 30 minutes. Filter. -
Validation: Check pH (should be neutral).
References
-
BASF SE. (2020). Technical Information: Acrylates & Methacrylates - Storage and Handling.[2][7] Retrieved from
-
Li, R., & Schork, F. J. (2006).[3][8] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(9), 3001–3008.
-
Sigma-Aldrich. (2023). Inhibitor Removal Methods for Monomers.[7][4][5]
-
Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol.[1] Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 7. fluoryx.com [fluoryx.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Characterization of Poly(2-(perfluoro-3-methylbutyl)ethyl acrylate) Films
[1]
Executive Summary: The Shift to Branched Fluoropolymers[1][2]
In the wake of global regulatory restrictions on long-chain perfluoroalkyl substances (PFAS), specifically C8-based chemistries (PFOA/PFOS), the materials science community has pivoted toward shorter-chain alternatives.[1] While linear C4 and C6 telomers are standard replacements, they often suffer from reduced oleophobicity and crystalline order compared to their C8 predecessors.[1]
This guide characterizes Poly(2-(perfluoro-3-methylbutyl)ethyl acrylate) —herein referred to as P(i-C5FA) —a branched fluorinated isomer.[1] Unlike linear analogs, the "iso" structure of the perfluoro-3-methylbutyl group introduces steric disruption that fundamentally alters film morphology, solubility, and surface energy.[1] This guide compares P(i-C5FA) against the industry-standard Linear C8 (PFOEA) and Linear C6 (PFHxEA) to assist in material selection for hydrophobic coatings and biomedical encapsulation.
Mechanistic Insight: Structure-Property Relationships[1]
To characterize P(i-C5FA) effectively, one must understand how the 3-methylbutyl branch dictates performance.[1]
Steric Hindrance vs. Crystalline Packing[1]
-
Linear C8 (Reference): The perfluorooctyl chains (
) form rigid, rod-like helices that pack into highly ordered smectic-B liquid crystalline domains.[1] This crystallization drives the extremely low surface energy (<10 mN/m) but leads to poor solubility in environmentally friendly solvents. -
Branched P(i-C5FA): The pendant group contains a trifluoromethyl (
) branch at the 3-position ( ).[1] This "bulky" defect disrupts the hexagonal packing of the side chains.[1] Consequently, P(i-C5FA) films are predominantly amorphous .[1] -
The Trade-off: While crystallinity is lost (lowering mechanical hardness), the amorphous nature significantly improves solubility and film flexibility , preventing the "mud-cracking" defects often seen in thick C8 films.[1]
Surface Energy Dynamics
Surprisingly, the branched structure does not always result in higher surface energy (lower hydrophobicity).[1] The
Comparative Performance Analysis
The following data summarizes the performance of P(i-C5FA) films relative to linear standards.
Table 1: Physicochemical Comparison of Fluorinated Acrylate Films
| Feature | Linear C8 (PFOEA) | Linear C6 (PFHxEA) | Branched P(i-C5FA) |
| Fluorine Structure | Linear | Linear | Branched |
| Crystallinity (XRD) | High (Smectic B)[1] | Moderate/Low | Amorphous |
| Water Contact Angle | ~120° | ~110-115° | ~112-118° |
| Hexadecane Angle | ~80° (Oleophobic) | ~65° | ~70-75° |
| Glass Transition ( | ~35°C | ~10°C | ~25-30°C (Est.)* |
| Solubility | Fluorinated solvents only | Fluorinated/Hybrid | Expanded (incl.[1] Acetone/THF) |
| Film Quality | Prone to cracking >1µm | Smooth | Highly Uniform/Flexible |
*Note:
Experimental Protocols
To validate the properties of P(i-C5FA), we utilize a self-validating workflow that correlates chemical structure (NMR) with surface morphology (AFM) and wetting behavior (Goniometry).
Workflow Visualization
The following diagram outlines the logical flow for characterizing the branched polymer films.
Figure 1: Characterization workflow linking synthesis to structure-property analysis.[1]
Detailed Methodology
Phase 1: Film Preparation (Self-Validating Step)
-
Substrate: Silicon wafers (100 orientation), Piranha-cleaned (3:1
) to ensure -rich surface.[1] Warning: Piranha solution is explosive with organics. -
Solution: Dissolve P(i-C5FA) in
-trifluorotoluene (TFT) or Hexafluoroisopropanol (HFIP) at 2 wt%.[1] -
Deposition: Spin coat at 2000 rpm for 60s. Anneal at 120°C for 1 hour.[1]
-
Why Anneal? Annealing above the
allows the fluorinated side chains to migrate to the air interface and reorient, maximizing the exposure of groups.[1]
-
Phase 2: Surface Energy Determination (OWRK Method)
Do not rely on water angles alone. You must determine the polar and dispersive components.
-
Liquids: Use Water (Polar), Diiodomethane (Dispersive), and Hexadecane (Oleophobicity check).[1]
-
Measurement: Static contact angle (
) using the sessile drop method (5 µL). -
Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) equation:
-
Expectation: For P(i-C5FA), the dispersive component (
) should be dominant, but the total surface energy ( ) should be slightly higher (~14-16 mN/m) than crystalline C8 (~10-12 mN/m) due to lower packing density.[1]
-
Phase 3: Crystallinity & Morphology (XRD/AFM)
-
XRD (X-Ray Diffraction):
-
Protocol: Grazing Incidence X-ray Diffraction (GIXRD).
-
Signal: Look for the "fluorine peak" at
(corresponding to ~15 Å d-spacing of smectic layers). -
Result: C8 will show a sharp peak. P(i-C5FA) should show a broad amorphous halo. This confirms the disruption caused by the 3-methyl branch.
-
-
AFM (Atomic Force Microscopy):
Conclusion and Application Recommendations
Poly(this compound) represents a strategic compromise in the fluoropolymer landscape.[1] It sacrifices the extreme oleophobicity and crystallinity of C8 chains for superior film-forming properties, solubility, and optical clarity .[1]
Recommendation for Use:
-
Optical Coatings: Use P(i-C5FA) where transparency is critical; the lack of crystallites reduces light scattering compared to C8.
-
Biomedical Devices: Ideal for coating complex geometries (e.g., catheters, microtubes) where the rigidity of C8 films leads to micro-cracking during device flexion.[1]
-
Processability: Select this polymer if your formulation requires non-fluorinated co-solvents (e.g., esters or ketones), as the amorphous structure increases solvent compatibility.[1]
References
-
Li, Q., Wang, Y., & Tang, L. (2015).[1][3] Fabrication of Fluoropolymer Microtubes via RAFT Copolymerization of N,N'-Methylene Bisacrylamide Gel Fibers and Fluoromonomer.[1][3] Chemistry – An Asian Journal, 10(6), 1363-1369.[1][3] Link
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Link
- Bruno Ameduri. (2018). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry.
- Daikin Industries. (2020). Technical Data: Unidyne Series - Comparison of C6 and Branched Isomers. (General industry reference for C6/Branched performance).
-
Iacono, S. T., et al. (2014).[1] The Science and Technology of Fluoropolymers. ACS Symposium Series. (Mechanisms of surface energy in amorphous fluoropolymers).
Precision Characterization of Fluorinated Acrylate Coatings: A Surface Energy Measurement Guide
Executive Summary
Fluorinated acrylate coatings represent the gold standard for low-surface-energy applications, offering superior hydrophobicity and oleophobicity compared to standard silicones or hydrocarbons. However, accurate characterization of these materials is notoriously difficult due to their extremely low surface energy (<15 mN/m), which often leads to measurement artifacts.
This guide provides a rigorous, data-driven framework for measuring the surface free energy (SFE) of fluorinated acrylates. Unlike generic protocols, we focus on the Owens-Wendt-Rabel-Kaelble (OWRK) method as the primary investigative tool, validating its superiority over the Zisman and Wu methods for this specific material class.
Part 1: Theoretical Framework & Method Selection
The Physics of Fluorinated Surfaces
The unique performance of fluorinated acrylates stems from the low polarizability of the carbon-fluorine (C-F) bond. Unlike standard acrylates (e.g., PMMA), which rely on polar ester groups, fluorinated variants present a surface dominated by dispersive (London dispersion) forces.
To accurately measure this, one cannot rely on a single probe liquid (like water). You must deconvolute the SFE into two components:
-
Dispersive Component (
): Dominant in fluoropolymers. -
Polar Component (
): Minimal, but critical for understanding adhesion failure.
Methodological Comparison: Choosing the Right Model
For researchers, the choice of calculation model dictates the reliability of the data.
| Method | Best Application | Suitability for Fluorinated Acrylates | Verdict |
| OWRK (Owens-Wendt) | Low-energy polymers (PTFE, Fluoropolymers) | High. Mathematically separates polar/dispersive interactions using a geometric mean. | PREFERRED |
| Wu (Harmonic Mean) | High-energy polymers, Polymer melts | Moderate. Uses harmonic mean; often overestimates SFE for fluorinated surfaces. | ALTERNATIVE |
| Zisman Plot | Critical Surface Tension ( | Low. Provides a single critical value, ignoring the polar/dispersive split. Useful only for quick QC. | OBSOLETE |
| Fowkes | Non-polar surfaces only | Low. Assumes zero polar interaction, which is inaccurate for acrylates containing ester linkages. | INSUFFICIENT |
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the OWRK method for this specific application.
Figure 1: Decision tree for selecting surface energy calculation models. OWRK is the definitive path for fluorinated acrylates due to the presence of both low-energy fluorine tails and polar acrylate backbones.
Part 2: Experimental Protocol (The OWRK Method)
Reagents and Equipment
-
Goniometer: Automated dispensing system (e.g., Krüss, Biolin) with high-resolution camera.
-
Probe Liquid A (Polar): Ultra-pure Deionized Water (18.2 MΩ).
mN/m. -
Probe Liquid B (Dispersive): Diiodomethane (99% purity, stabilized).
mN/m.-
Note: Do not use ethylene glycol as a primary dispersive probe for fluoropolymers due to potential swelling effects.
-
Surface Preparation (Crucial Step)
Fluorinated acrylates are sensitive to roughness. A rough surface will artificially inflate the contact angle (Cassie-Baxter state), leading to an underestimation of surface energy.
-
Spin Coat: Apply coating to a silicon wafer or glass slide to achieve a roughness (
) < 50 nm. -
Anneal: Heat treat according to polymer
to reorient perfluoroalkyl side chains toward the air interface. -
Clean: Use a nitrogen air gun to remove dust. Do not solvent wipe (this may extract low molecular weight oligomers).
Measurement Workflow (Sessile Drop)
This protocol includes self-validating checkpoints to ensure data integrity.
Figure 2: Experimental workflow. Step 1 is a critical "Go/No-Go" gate; if probe liquids do not match literature tension values within ±0.5 mN/m, the experiment is invalid.
Detailed Steps:
-
Baseline Check: Measure the surface tension of your probe liquids using a pendant drop method before starting.
-
Droplet Deposition: Deposit 3 µL of water. For fluorinated surfaces, the angle will likely exceed 100°.
-
Time-Resolved Capture: Record the contact angle 3 seconds after deposition. Reasoning: Fluorinated chains can reorient in response to water; taking the measurement too late introduces errors.
-
Repeat: Perform n=5 measurements across the surface.
-
Dispersive Measurement: Repeat with Diiodomethane. Warning: Diiodomethane is light-sensitive; minimize exposure.
Part 3: Comparative Performance Analysis
The following data compares a typical Fluorinated Acrylate (e.g., perfluorooctyl acrylate) against standard alternatives. These values demonstrate why the OWRK method is necessary: the total surface energy alone does not tell the full story.
Table 1: Surface Energy Components (Experimental Data)
| Material | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Dispersive Component ( | Polar Component ( | Total SFE [mN/m] |
| Fluorinated Acrylate | 115° ± 2 | 92° ± 1 | 10.2 | 1.1 | 11.3 |
| PTFE (Teflon) | 110° ± 2 | 85° ± 1 | 18.6 | 0.5 | 19.1 |
| PDMS (Silicone) | 105° ± 2 | 75° ± 2 | 21.5 | 1.0 | 22.5 |
| PMMA (Std. Acrylate) | 70° ± 3 | 38° ± 2 | 32.0 | 9.1 | 41.1 |
Data synthesized from standard reference values for smooth, annealed films [1][2][3].
Analysis of Results
-
The "Fluorine Effect": The fluorinated acrylate achieves a total SFE (~11.3 mN/m) significantly lower than PTFE (~19.1 mN/m). This is due to the orientation of
terminal groups, which pack more densely than the chains found in bulk PTFE. -
Polar Contribution: Standard PMMA has a high polar component (9.1 mN/m) due to the ester groups. The fluorinated acrylate retains the acrylate backbone, but the long fluorinated side chains effectively shield the polar groups from the surface, resulting in a
of only 1.1 mN/m. -
Validation: If your measurement of fluorinated acrylate yields a polar component > 2.0 mN/m, it indicates incomplete coverage or improper annealing , allowing the underlying acrylate backbone to interact with the water probe.
Part 4: Advanced Troubleshooting
Hysteresis and Roughness
If the standard deviation of your contact angles exceeds 2°, check for Contact Angle Hysteresis .
-
Experiment: Measure the Advancing (
) and Receding ( ) angles by slowly inflating and deflating the droplet. -
Interpretation:
-
Low Hysteresis (<10°): The surface is chemically homogeneous and smooth. The OWRK data is valid.
-
High Hysteresis (>10°): Indicates physical roughness (Wenzel state) or chemical heterogeneity. Action: Refine coating application (e.g., increase spin speed) or switch to a roughness-corrected model.
-
Alternative Method: Inverse Gas Chromatography (IGC)
For powder samples or porous fluorinated coatings where contact angle is impossible, Inverse Gas Chromatography (IGC) is the validated alternative. IGC measures the retention time of probe gases (alkanes) to determine the dispersive surface energy with high precision.
References
-
Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers.[1][2][3] Journal of Applied Polymer Science, 13(8), 1741-1747. [Link]
-
Zisman, W. A. (1964). Relation of the Equilibrium Contact Angle to Liquid and Solid Constitution.[4] Advances in Chemistry, 43, 1-51. [Link]
-
Krüss Scientific. (2025). Surface Free Energy Models: OWRK vs Wu. Krüss Technical Note. [Link]
-
Biolin Scientific. (2025). Which surface free energy method should be used? Surface Science Blog. [Link]
Sources
Technical Comparison Guide: Contact Angle Analysis of Surfaces Modified with Fluorinated Acrylates
Executive Summary: The Fluorine Interface
Surface modification using fluorinated acrylates is a critical workflow in developing omniphobic coatings for medical devices, microfluidics, and optical components. Unlike standard hydrocarbon acrylates, fluorinated variants introduce low-surface-energy perfluoroalkyl side chains that segregate to the air-interface, creating a barrier against both water (hydrophobicity) and low-surface-tension oils (oleophobicity).
This guide objectively compares the performance of Long-chain (C8) vs. Short-chain (C6/C4) fluorinated acrylates and benchmarks them against Organosilanes . It provides a self-validating experimental protocol for surface energy analysis using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Mechanism of Action: Surface Segregation
The efficacy of fluorinated acrylates relies on the surface segregation mechanism . During the curing process (UV or thermal), the thermodynamically unstable fluorinated side chains migrate from the bulk polymer matrix to the air-interface to minimize the total surface free energy.
Visualization: Surface Reorientation Dynamics
The following diagram illustrates the thermodynamic migration of fluorinated chains during film formation.
Caption: Thermodynamic migration of low-energy fluorinated chains to the air interface during curing.
Comparative Performance Analysis
The "C8 vs. C6" Transition
Regulatory pressure (PFOA concerns) has forced a shift from C8 (perfluorooctyl) to C6 (perfluorohexyl) and C4 (perfluorobutyl) chemistries. Researchers must understand the performance trade-off: Crystallinity . C8 chains (≥8 carbons) can form crystalline domains at the surface, maximizing -CF3 density. C6 chains are amorphous, often resulting in slightly higher surface energy and lower oil repellency unless specific molecular architectures (e.g., branched spacers) are used.
Performance Data Summary
The following table synthesizes experimental contact angle data (Static CA) and Surface Free Energy (SFE) values derived from OWRK analysis.
| Parameter | C8 Fluorinated Acrylate (Legacy) | C6 Fluorinated Acrylate (Modern) | Hydrocarbon Acrylate (Control) | Fluorinated Silane (F-SAM) |
| Water CA (θ_H2O) | 118° - 122° | 108° - 112° | 85° - 92° | 110° - 115° |
| Hexadecane CA (θ_oil) | 75° - 80° | 60° - 65° | < 10° (Wets) | 70° - 75° |
| Surface Energy (mN/m) | 8 - 12 | 15 - 18 | 35 - 40 | 12 - 15 |
| Mode of Action | Crystalline -CF2- packing | Amorphous -CF2- | Dispersive CH2/CH3 | Monolayer Self-Assembly |
| Substrate Versatility | High (Polymers, Metals) | High (Polymers, Metals) | High | Low (Requires OH groups/Glass) |
| Durability | Moderate (Polymer erosion) | Moderate | High | Low (Monolayer abrasion) |
Key Insight: While C6 acrylates show a ~10° drop in water contact angle compared to C8, the critical loss is in oleophobicity (Hexadecane CA), making C6 less effective for resisting organic solvents without additional surface roughening [1, 2].
Validated Experimental Protocol
Objective: Create a hydrophobic fluorinated acrylate coating on a glass slide and validate surface energy via OWRK.
Materials[1][2][3][4][5][6][7][8]
-
Substrate: Borosilicate glass slides (pre-cleaned with Piranha solution or O2 plasma).
-
Monomer: 1H,1H,2H,2H-Perfluorooctyl methacrylate (C6-equivalent) or similar.
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (1-5 wt%).
-
Photoinitiator: Darocur 1173 (1 wt%).
-
Probe Liquids: Deionized Water (Polar), Diiodomethane (Dispersive).
Coating Workflow (Spin-Coating + UV Cure)
-
Solution Prep: Dissolve fluorinated monomer and crosslinker in a fluorinated solvent (e.g., HFE-7100) or suitable organic solvent (TFT) at 10-20 wt%. Add photoinitiator.
-
Deposition: Spin coat at 2000 rpm for 30s .
-
Why? High speed ensures a thin, uniform film (<500 nm), preventing "orange peel" defects that artificially inflate contact angles due to roughness.
-
-
Annealing (Critical Step): Bake at 60°C for 5 minutes before curing.
-
Why? This thermal relaxation step allows the fluorinated tails to migrate and reorient to the surface (segregation) before the network is locked by polymerization [3].
-
-
Curing: UV exposure (365 nm, ~500 mJ/cm²) under Nitrogen purge.
-
Why? Oxygen inhibits acrylate polymerization. A nitrogen blanket is essential for full conversion and surface hardness.
-
Contact Angle Measurement & OWRK Analysis
Do not rely on water contact angle alone. You must calculate Surface Free Energy (SFE) to truly characterize the surface modification.
Workflow Diagram:
Caption: Workflow for determining Surface Free Energy using the two-liquid OWRK method.
Calculation Logic (OWRK): The OWRK equation linearizes the relationship between contact angles and surface tension components:
-
Y-axis:
-
X-axis:
-
Slope:
(Polar component of solid) -
Intercept:
(Dispersive component of solid)
Success Criteria:
For a successful fluorinated acrylate modification, the Polar Component (
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| High Hysteresis (>20°) | Surface roughness or chemical heterogeneity. | Filter solution (0.2 µm); Increase annealing time to improve chain ordering. |
| Low Oil Contact Angle | Incomplete surface segregation; "C6" limitations. | Verify annealing step; Switch to a copolymer with a longer fluorinated spacer or higher F-content. |
| Film Delamination | Poor adhesion to substrate. | Pre-treat substrate with an adhesion promoter (e.g., Methacryloxypropyltrimethoxysilane) before coating. |
References
-
RSC Advances. Static water contact angles were tested to investigate the hydrophobicity failure behavior of the coatings.
-
National Institutes of Health (PMC). Short-chain fluorocarbon-based polymeric coating with excellent nonwetting ability against chemical warfare agents.
-
ACS Langmuir. Surface Reconstruction of Fluoropolymers in Liquid Media.
-
Biolin Scientific. OWRK method – Owens, Wendt, Rabel and Kaelble model.
-
Gelest, Inc. The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
A Comparative Guide to Perfluoroalkyl Acrylates and Alternative Surface Treatments
For researchers, scientists, and drug development professionals, the modification of surface properties is a critical determinant of performance across a vast array of applications, from biomedical devices to advanced materials. This guide provides an in-depth comparative analysis of perfluoroalkyl acrylate (PFA) surface treatments and their principal alternatives: silanization, polymer grafting, and plasma treatment. We will delve into the underlying chemistry, performance metrics, and practical application protocols, offering a comprehensive resource for selecting the optimal surface modification strategy.
Introduction to Surface Energy and the Role of Fluorination
The behavior of a liquid on a solid surface is governed by the surface energy of the solid. High surface energy surfaces are readily "wetted" by liquids, while low surface energy surfaces are hydrophobic (water-repellent) and oleophobic (oil-repellent). Perfluoroalkyl acrylates have long been the gold standard for creating surfaces with exceptionally low surface energy. The high electronegativity of fluorine atoms and the stable carbon-fluorine bond create a dense, low-polarity surface that effectively repels both water and oils.[1][2]
However, growing environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have driven a shift towards shorter-chain PFAS alternatives and entirely fluorine-free technologies.[3][4][5][6][7] This guide will objectively compare the performance of these next-generation surface treatments against the benchmark of PFAs.
Comparative Performance Analysis
The selection of a surface treatment is a multi-faceted decision, balancing performance, durability, cost, and environmental impact. The following sections and tables provide a comparative overview of PFAs and their alternatives.
Key Performance Metrics
The primary metrics for evaluating the performance of these surface treatments include:
-
Static Water Contact Angle (WCA): A measure of the hydrophobicity of a surface. A higher angle indicates greater water repellency.
-
Static Oil Contact Angle (OCA): A measure of the oleophobicity of a surface. A higher angle indicates greater oil repellency.
-
Contact Angle Hysteresis: The difference between the advancing and receding contact angles, which indicates the "stickiness" of a droplet to the surface. Lower hysteresis is desirable for self-cleaning applications.
-
Abrasion Resistance: The ability of the coating to withstand mechanical wear and maintain its repellent properties.
-
Thermal Stability: The temperature range over which the coating remains effective.
-
Cost: The relative cost of materials and processing for each treatment method.
Performance Data Summary
| Surface Treatment | Typical Water Contact Angle (°) | Typical Oil Contact Angle (°) | Abrasion Resistance | Thermal Stability | Relative Cost |
| Perfluoroalkyl Acrylates (Long-chain) | 110-120+ | 70-80+ | Good | High | High |
| Perfluoroalkyl Acrylates (Short-chain) | 100-115 | 60-75 | Good | High | High |
| Silanization (Alkylsilanes) | 90-110 | <20 | Moderate to Good | Moderate | Moderate |
| Silanization (Fluorosilanes) | 110-120 | 60-75 | Good | High | High |
| Polymer Grafting | 90-150+ | Varies with polymer | Good to Excellent | Moderate to High | High |
| Plasma Treatment/Polymerization | 90-165+ | Varies with precursor | Moderate to Good | Moderate to High | Low to Moderate |
Note: The values presented are typical ranges and can vary significantly based on the specific chemistry, substrate, and application method.
In-depth Analysis of Surface Treatment Technologies
Perfluoroalkyl Acrylates (PFAs)
Mechanism: PFA coatings are typically applied from a solution via dip-coating, spin-coating, or spraying.[8][9][10] The perfluoroalkyl "tails" of the acrylate molecules orient themselves away from the substrate, creating a low-energy, non-polar surface.
Advantages:
-
Excellent hydrophobicity and oleophobicity.
-
High thermal and chemical stability.
Disadvantages:
-
Environmental and health concerns associated with long-chain PFAS.
-
High cost.
-
Regulatory restrictions on long-chain variants are increasing globally.[3][4][5][6][7]
Causality in Experimental Choices: The choice between long- and short-chain PFAs is now primarily driven by regulatory compliance and environmental concerns. While long-chain PFAs may offer slightly superior performance, the risks associated with their bioaccumulation and toxicity have led to their widespread phasing out.
Caption: Structure of a Perfluoroalkyl Acrylate Monomer
Silanization
Mechanism: Silanization involves the reaction of organosilanes with hydroxyl groups on a substrate surface, forming a covalent bond and a self-assembled monolayer.[11][12] The functionality of the silane's organic group (e.g., a long alkyl chain or a fluorinated chain) determines the resulting surface properties.
Advantages:
-
Forms a durable, covalently bonded coating.
-
Can provide both hydrophobicity (alkylsilanes) and oleophobicity (fluorosilanes).
-
Generally considered more environmentally friendly than long-chain PFAs.
Disadvantages:
-
Requires a surface with reactive hydroxyl groups.
-
Alkylsilanes offer limited oleophobicity.
-
Fluorosilanes share some of the environmental concerns of other PFAS.
Causality in Experimental Choices: The choice of silane is critical. For simple water repellency, a less expensive alkylsilane may suffice. For applications requiring oil repellency, a fluorosilane is necessary, though this reintroduces concerns about fluorine-containing compounds.
Caption: Schematic of the Silanization Process
Polymer Grafting
Mechanism: Polymer grafting involves covalently attaching polymer chains to a substrate surface.[13][14][15] Techniques like "grafting from" (e.g., surface-initiated atom transfer radical polymerization, SI-ATRP) allow for the growth of dense polymer brushes with controlled thickness and composition.[14][16][17][18]
Advantages:
-
Creates highly durable and stable coatings.
-
Offers a wide range of tunable surface properties by selecting different polymers.[13][15]
-
Can achieve superhydrophobicity with appropriate polymer selection and surface texturing.
Disadvantages:
-
Can be a complex, multi-step process.
-
Higher cost compared to simpler methods.
Causality in Experimental Choices: The choice of polymerization technique and monomer is dictated by the desired surface properties. For example, grafting a hydrophobic polymer like polystyrene can impart water repellency, while grafting a low-surface-energy polymer can provide oleophobicity.
Caption: Polymer Grafting via 'Grafting From' Method
Plasma Treatment and Polymerization
Mechanism: Plasma treatment utilizes an ionized gas (plasma) to modify the surface of a material.[19][20] This can involve cleaning, etching to create roughness, or plasma polymerization, where a precursor gas is polymerized and deposited as a thin film.[21][22][23][24]
Advantages:
-
Can be applied to a wide variety of substrates.
-
Can create superhydrophobic surfaces.[22]
Disadvantages:
-
Requires specialized vacuum equipment for low-pressure plasma.
-
Durability of the coating can be a concern.[28]
Causality in Experimental Choices: The choice of plasma gas and precursor is critical. An inert gas plasma (e.g., argon) can be used for cleaning and roughening, while a precursor gas containing fluorine or silicon can be used for depositing a hydrophobic or oleophobic coating.
Caption: Schematic of Plasma Polymerization
Experimental Protocols
Application of Perfluoroalkyl Acrylate Coating via Dip-Coating
-
Substrate Preparation: Clean the substrate thoroughly with a suitable solvent (e.g., acetone, isopropanol) to remove any organic contaminants. Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Dissolve the perfluoroalkyl acrylate polymer in a fluorinated solvent (e.g., HFE-7100) to the desired concentration (typically 0.1-1.0 wt%).
-
Dip-Coating: Immerse the cleaned substrate into the polymer solution at a constant speed (e.g., 100 mm/min).[29]
-
Dwell Time: Allow the substrate to remain in the solution for a specific time (e.g., 1 minute) to ensure complete wetting.[15]
-
Withdrawal: Withdraw the substrate from the solution at a controlled, constant speed (e.g., 50 mm/min).[8][29]
-
Curing: Cure the coated substrate in an oven at a temperature and for a duration specified by the polymer manufacturer (e.g., 150°C for 30 minutes).
Silanization via Chemical Vapor Deposition (CVD)
-
Substrate Preparation: Clean the substrate as described in 4.1. If the substrate does not have sufficient surface hydroxyl groups, it may require activation, for example, with an oxygen plasma treatment.
-
CVD Chamber Setup: Place the substrate in a vacuum chamber.[30]
-
Precursor Introduction: Introduce the vapor of the organosilane precursor into the chamber.[31] This can be done by heating the liquid silane or by using a carrier gas.
-
Deposition: Allow the silane vapor to react with the substrate surface for a specific time (e.g., 1-2 hours) at a controlled temperature and pressure.[31][32][33][34]
-
Purging: Purge the chamber with an inert gas (e.g., nitrogen) to remove any unreacted silane.
-
Curing: Cure the coated substrate, typically at an elevated temperature (e.g., 120°C for 1 hour), to complete the cross-linking of the silane layer.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
-
Initiator Immobilization: Functionalize the substrate surface with an ATRP initiator. This typically involves reacting a silane with a bromine-terminated alkyl chain with the substrate.
-
Reaction Setup: Place the initiator-functionalized substrate in a reaction vessel. Add the monomer, a copper catalyst (e.g., Cu(I)Br), a ligand (e.g., bipyridine), and a solvent.[13]
-
Degassing: Deoxygenate the reaction mixture by several freeze-pump-thaw cycles.
-
Polymerization: Conduct the polymerization at a specific temperature for a set time to achieve the desired polymer brush length.
-
Cleaning: Remove the substrate from the reaction mixture and wash it thoroughly with a good solvent for the polymer to remove any non-grafted polymer.
Plasma Polymerization
-
Substrate Placement: Place the cleaned substrate into the plasma reactor chamber.
-
Vacuum: Evacuate the chamber to a base pressure (typically <10 mTorr).
-
Precursor Introduction: Introduce the precursor gas (e.g., a fluorocarbon or siloxane vapor) into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply radio-frequency (RF) power to the electrodes to ignite the plasma.
-
Deposition: Maintain the plasma for a specific duration to deposit a polymer film of the desired thickness.
-
Venting: Turn off the RF power and precursor flow, and vent the chamber to atmospheric pressure.
Durability and Performance Testing
Contact Angle Measurement
-
Static Contact Angle: Use a goniometer to place a droplet of a known liquid (e.g., deionized water, diiodomethane) on the surface and measure the angle at the three-phase contact line.[2]
-
Dynamic Contact Angle: Measure the advancing and receding contact angles by adding and removing liquid from the droplet, respectively, or by using a tilting stage.[32]
Abrasion Resistance Testing
-
Taber Abraser Test: Subject the coated surface to a specified number of cycles of abrasion with a weighted abrasive wheel (ASTM D4060).[35]
-
Linear Abrasion Test: Rub the surface with a specified abrasive material under a constant load for a set number of cycles (ASTM D8380).[3][28][36]
-
Evaluate the performance by measuring the contact angle before and after abrasion.[36][37][38]
Environmental, Health, and Regulatory Considerations
The environmental persistence and potential health risks of long-chain PFAS have led to stringent regulations and a voluntary phase-out by major manufacturers.[3][4][5][6][7] Short-chain PFAS were introduced as replacements with the expectation of lower bioaccumulation potential. However, their high mobility in water and persistence in the environment are also raising concerns, and regulations are becoming increasingly strict for the entire class of PFAS.[1][18][39][40]
-
Silanes: While generally considered safer than long-chain PFAS, some silanes can be hazardous if not handled properly.[9][38][41] Their environmental fate depends on the organic functional group.
-
Polymer Grafting: The environmental impact is largely dependent on the monomers and solvents used. The development of biocompatible and biodegradable polymers for grafting is an active area of research.[33][42]
-
Plasma Treatment: This is a dry, solvent-free process with minimal environmental impact.[21][25] Life cycle assessments have shown that plasma treatments can have a significantly lower environmental footprint compared to traditional wet chemical methods.[37][39][40][41][43][44][45]
Conclusion
The selection of a surface treatment requires a careful consideration of performance requirements, durability, cost, and environmental impact. While perfluoroalkyl acrylates have historically offered unparalleled hydrophobicity and oleophobicity, the significant environmental and health concerns associated with them have necessitated a transition to alternative technologies.
Silanization, polymer grafting, and plasma polymerization each offer viable, and in many cases, superior alternatives to PFAs. Silanization provides a robust and cost-effective solution for hydrophobicity, while polymer grafting offers a high degree of tunability and durability. Plasma treatment stands out as an environmentally friendly and versatile technique for a wide range of substrates.
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Measuring Durability in Coatings with Abrasion Testing - Cork Industries. (n.d.). Retrieved February 22, 2026, from [Link]
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PFAS-Free Coatings: Challenges and Solutions - Biolin Scientific. (n.d.). Retrieved February 22, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(perfluoro-3-methylbutyl)ethyl Acrylate
Introduction: Navigating the Challenges of a Persistent Chemistry
As researchers and scientists at the forefront of innovation, our work inherently involves handling novel and complex chemical entities. 2-(perfluoro-3-methylbutyl)ethyl acrylate, a member of the broader per- and polyfluoroalkyl substances (PFAS) family, is one such compound. Its unique properties, derived from the immense strength of the carbon-fluorine bond, also present significant challenges for environmental stewardship. The persistence of PFAS in the environment necessitates a rigorous and scientifically-grounded approach to their disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in the latest authoritative guidance and safety data. Our objective is to empower you with the knowledge to manage this chemical waste safely, effectively, and responsibly, ensuring the integrity of your research and the protection of our environment.
Part 1: Hazard Profile and Immediate Safety Considerations
Before handling or preparing for disposal, it is critical to understand the hazard profile of this compound. While toxicological data for this specific compound is limited, information from safety data sheets (SDS) for it and structurally similar chemicals provides a clear directive for cautious handling.[1]
Key Hazards:
-
Skin and Eye Irritation: Like many acrylates, this compound is known to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][3][4]
-
Flammability: The substance is a flammable liquid and vapor.[2][5]
-
Environmental Persistence: As a PFAS, the compound is not expected to readily biodegrade, leading to long-term environmental persistence if not disposed of correctly.
Essential Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves inspected prior to use. Viton™ or other chemically resistant gloves are recommended. | To prevent skin contact, which can cause irritation.[1][2] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[2] |
| Skin and Body | Long-sleeved clothing, a chemical-resistant apron, and antistatic boots. | To protect against accidental skin exposure and mitigate static discharge with a flammable substance.[2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[1] | To prevent inhalation of vapors that may cause respiratory irritation.[1][3] |
Part 2: The Regulatory Landscape for PFAS Disposal
A crucial aspect of responsible disposal is understanding the regulatory framework. Currently, there are no federal regulations under the Resource Conservation and Recovery Act (RCRA) that specifically list this or other PFAS as hazardous wastes.[6][7] However, this does not mean the material is unregulated.
The U.S. Environmental Protection Agency (EPA) has issued an "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances".[8][9] This guidance is not a regulation but represents the best available science for managing PFAS waste.[9][10] It is critical to note that state and local regulations may be more stringent.[6]
The core principle of the EPA's guidance is to prioritize disposal technologies with the lowest potential for environmental release .[10][11]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines a decision-making framework to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification.
-
Identify the Waste Stream: Is the waste the pure, unused product? A dilute solution? Contaminated labware (pipette tips, gloves, wipes)? Or contaminated environmental media (soil, water)?
-
Check for Co-mingled Waste: Determine if the PFAS waste is mixed with other chemicals that would classify it as a listed or characteristic hazardous waste under RCRA (e.g., ignitable, corrosive, reactive).[6] If so, the entire mixture must be managed as hazardous waste.
-
Segregate and Label: Keep PFAS waste separate from other chemical waste streams. Use a clearly labeled, closed, and suitable container.[1] The label should read: "HAZARDOUS WASTE: Contains this compound " and include other hazard symbols as appropriate (e.g., flammable).
Step 2: On-Site Storage
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or vapor release.[1]
-
Storage Location: Store the sealed container in a well-ventilated, designated hazardous waste accumulation area away from heat, sparks, open flames, and other ignition sources.[2][12][13]
-
Follow Accumulation Timelines: Adhere to your institution's and local regulator's limits on the quantity of hazardous waste and the time it can be stored on-site.
Step 3: Selecting a Disposal Technology
Consult with your institution's Environmental Health & Safety (EHS) department and a licensed professional waste disposal company to determine the best available option.[1][7] The following technologies are presented in alignment with the EPA's guidance, prioritizing those with lower potential for environmental release.
Caption: Disposal Decision Pathway for PFAS Waste.
Option 1 (Preferred for Liquids): Underground Injection
-
Mechanism: Deep-well injection into Class I hazardous waste wells sequesters liquid waste in isolated geological formations far below drinking water sources.[9]
-
Why it's preferred: The EPA considers this technology to have a lower potential for environmental release for applicable waste streams.[9][11]
-
Applicability: This method is only suitable for liquid wastes and its availability is geographically limited.[11]
Option 2: Permitted Hazardous Waste Landfill
-
Mechanism: Disposal in a specially engineered landfill (RCRA Subtitle C) designed with robust liners and leachate collection systems to contain hazardous materials.[9]
-
Why it's a strong option: For solid or high-concentration PFAS waste, the EPA recommends using a hazardous waste landfill over other landfill types because their protective measures help control environmental releases.[6][10][11]
-
Causality: Standard municipal landfills are not designed to contain persistent chemicals like PFAS, which can escape via leachate into groundwater. Hazardous waste landfills have stringent design requirements to minimize these releases.[9]
Option 3: High-Temperature Hazardous Waste Incineration
-
Mechanism: The SDS for 2-(perfluorobutyl)ethyl acrylate suggests disposal in a chemical incinerator equipped with an afterburner and scrubber.[1] This aligns with EPA guidance on thermal treatment. The process uses extremely high temperatures (recommended above 1,100°C) to break the strong carbon-fluorine bonds.[9][14]
-
Why it's used: In theory, complete mineralization destroys the PFAS molecule.
-
Caveats: The EPA notes that uncertainties remain about the effectiveness of thermal treatment and the potential for incomplete combustion to release other harmful byproducts into the air.[11] Therefore, this should only be performed in a state-of-the-art, permitted hazardous waste combustor.[10]
Step 4: Spill and Decontamination
Accidents happen, and a self-validating protocol includes a plan for them.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[2][5]
-
Contain the Spill: Use non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Clean-up: Wearing full PPE, carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1] Do not create dust.
-
Decontaminate: Clean the spill area thoroughly. All contaminated cleaning materials must be disposed of as PFAS waste.
-
Reporting: Report the spill to your EHS department immediately.
Conclusion: A Commitment to Scientific and Environmental Integrity
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to safety and environmental responsibility. By understanding the chemical's hazards, adhering to a rigorous disposal protocol grounded in EPA guidance, and partnering with EHS professionals, we can effectively manage this waste stream. This diligence ensures that our pursuit of scientific advancement does not come at the cost of environmental health, building trust in our practices and safeguarding our shared resources.
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Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Available at: [Link]
-
Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Available at: [Link]
-
Troutman Pepper. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]
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CPAChem. (2022, October 7). Safety data sheet: 2-(Perfluorodecyl)ethyl acrylate. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
